Product packaging for 2-NP-Ahd(Cat. No.:)

2-NP-Ahd

Cat. No.: B10829094
M. Wt: 248.19 g/mol
InChI Key: FULJCJZKZXOFQZ-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-NP-Ahd is a chemical reagent intended for research applications. As a supplier, we provide this compound in high purity to ensure experimental consistency and reliability. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the product's Certificate of Analysis for specific quality control data and to handle the material according to the associated Safety Data Sheet (SDS). Note: The specific chemical structure, properties, and research applications for this compound are not currently available in the searched databases and must be defined based on confirmed scientific information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4O4 B10829094 2-NP-Ahd

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJCJZKZXOFQZ-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the full chemical name of 2-NP-Ahd

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (2-NP-AHD)

Introduction

1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly abbreviated as this compound, is a derivatized analytical standard crucial for the detection of nitrofuran antibiotic residues in food products.[1] Its full chemical name is sometimes cited as 1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione.[2] Nitrofuran antibiotics, such as nitrofurantoin (B1679001), are banned for use in food-producing animals in many jurisdictions due to concerns about their potential carcinogenic and mutagenic effects.[3]

Nitrofurantoin is rapidly metabolized in animal tissues to 1-aminohydantoin (B1197227) (AHD), which can become covalently bound to tissue proteins, leading to persistent residues.[3][4] Direct detection of AHD is challenging; therefore, analytical methods rely on its derivatization to a more stable and detectable form. This compound is the product of this derivatization, formed by the reaction of AHD with 2-nitrobenzaldehyde (B1664092) (2-NBA). This guide provides a comprehensive overview of this compound, focusing on its properties, synthesis in the context of analytical procedures, and its application in the detection of nitrofuran residues.

Chemical and Physical Properties

This compound is a nitrophenyl-labeled derivative of 1-aminohydantoin (AHD). It is commercially available as a solid analytical standard for use in research and analytical applications, particularly for methods involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

PropertyValue
Full Chemical Name 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione
Synonyms 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione, NP-AHD
CAS Number 623145-57-3
Molecular Formula C₁₀H₈N₄O₄
Molecular Weight 248.19 g/mol
Physical Form Solid
Solubility DMSO: 1 mg/ml; Insoluble in Ethanol, PBS (pH 7.2), DMF

Core Application: Detection of Nitrofurantoin Metabolites

The primary application of this compound is as a reference standard in food safety testing to detect the illegal use of nitrofurantoin in animal products such as fish, shrimp, honey, and milk. The analytical strategy involves a multi-step process to release the bound metabolite (AHD) from tissue samples and convert it into the stable, detectable derivative, this compound.

The general workflow is as follows:

  • Tissue Homogenization : The animal-derived tissue sample is homogenized.

  • Acid Hydrolysis : The homogenized sample is subjected to acid hydrolysis (e.g., with hydrochloric acid) to cleave the protein-bound AHD residues.

  • Derivatization : Simultaneously during hydrolysis, 2-nitrobenzaldehyde (2-NBA) is added to the mixture. The released AHD reacts with 2-NBA to form this compound.

  • Extraction : After pH neutralization, the newly formed this compound is extracted from the aqueous matrix using an organic solvent, typically ethyl acetate (B1210297).

  • Analysis : The extracted this compound is then identified and quantified using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or through immunoassays such as ELISA.

analytical_workflow cluster_sample_prep Sample Preparation cluster_reaction Hydrolysis & Derivatization cluster_extraction Extraction & Analysis Tissue Animal Tissue Sample (e.g., Shrimp, Honey) Homogenate Homogenized Tissue Tissue->Homogenate Hydrolysis Acid Hydrolysis (HCl, 37°C, overnight) Homogenate->Hydrolysis Releases protein-bound AHD Derivatization Addition of 2-Nitrobenzaldehyde (2-NBA) Hydrolysis->Derivatization AHD reacts with 2-NBA Neutralization Neutralization (pH ~7) Derivatization->Neutralization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->Extraction Isolates this compound Analysis LC-MS/MS or ELISA Analysis Extraction->Analysis Quantification of this compound

Caption: Workflow for the detection of AHD as this compound.

Experimental Protocols

Sample Preparation, Hydrolysis, and Derivatization Protocol (General)

This protocol is a generalized procedure based on methods published by regulatory bodies and in scientific literature for the analysis of nitrofuran metabolites in animal tissues.

  • Sample Weighing : Weigh approximately 2.0 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Reagent Addition : Add 5-10 mL of 0.1-0.2 M HCl to the tube. Add 50-400 µL of a freshly prepared 2-nitrobenzaldehyde solution (e.g., 50 mM in methanol (B129727) or DMSO).

  • Incubation : Vortex the mixture thoroughly. Incubate the samples overnight (approximately 16 hours) at 37°C in a shaking water bath. This step facilitates both the acid-catalyzed release of AHD from tissue proteins and its simultaneous derivatization to this compound.

  • Neutralization : Cool the samples to room temperature. Adjust the pH to approximately 7.0-7.5 by adding a sequence of bases and buffers, such as K₂HPO₄ and NaOH.

  • Extraction : Add an organic solvent like ethyl acetate (e.g., 2 x 4 mL). Vortex vigorously to extract the this compound derivative into the organic phase.

  • Solvent Evaporation : Centrifuge the sample to separate the layers. Transfer the upper organic layer to a new tube and evaporate it to dryness under a stream of nitrogen at 40-60°C.

  • Reconstitution : Reconstitute the dried residue in a suitable solvent mixture (e.g., methanol/water) for analysis.

Analytical Determination by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the confirmatory method for the detection of this compound.

  • Chromatographic Separation : The reconstituted sample extract is injected into an HPLC system, typically with a C18 reversed-phase column. A gradient elution using a mobile phase of acetonitrile (B52724) and water (often with a modifier like acetic or formic acid) is used to separate this compound from other matrix components.

  • Mass Spectrometric Detection : The eluent is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Two specific precursor-to-product ion transitions are typically monitored for confirmation.

logical_relationship cluster_parent Parent Drug & Metabolite cluster_derivatization Analytical Derivatization Nitrofurantoin Nitrofurantoin (Administered Drug) AHD 1-Aminohydantoin (AHD) (Tissue-Bound Metabolite) Nitrofurantoin->AHD Metabolism in vivo TwoNPAHD This compound (Stable Analytical Product) AHD->TwoNPAHD TwoNBA 2-Nitrobenzaldehyde (Derivatizing Agent) TwoNBA->TwoNPAHD

Caption: Relationship between Nitrofurantoin, AHD, and this compound.

Quantitative Data and Performance

Analytical methods for this compound are validated to meet regulatory standards. The Minimum Required Performance Limit (MRPL) set by the European Union for nitrofuran metabolites is 1 µg/kg (ppb) in poultry and aquaculture products. Modern analytical methods can achieve detection limits well below this requirement.

MethodMatrixDecision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Reference
LC-IDMS/MSShrimp0.08 - 0.360.12 - 0.61
LC with Diode-Array DetectorRaw Milk0.14 - 0.320.18 - 0.39
Fluorescent Immunochromatographic Strip TestAnimal Tissues-LOD: 0.14

CCα (Decision Limit): The concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. CCβ (Detection Capability): The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.

Biological Context and Synthesis

While various hydantoin (B18101) derivatives exhibit a broad range of biological activities, including anticonvulsant and antimicrobial properties, this compound is not known as a pharmacologically active compound. Its significance is purely as an analytical derivative.

The synthesis of this compound as an analytical standard is achieved through the straightforward condensation reaction between 1-aminohydantoin (AHD) and 2-nitrobenzaldehyde. In the context of food analysis, this reaction is performed in situ following the hydrolysis of the tissue sample. The formation of the stable imine linkage between the amino group of AHD and the aldehyde group of 2-NBA creates the chromophore-containing and readily ionizable this compound molecule, making it ideal for detection.

Conclusion

1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (this compound) is a cornerstone of modern analytical methods for monitoring the illegal use of the antibiotic nitrofurantoin. While not biologically active itself, its formation from the tissue-bound metabolite AHD allows for highly sensitive and specific detection using advanced instrumentation. The well-established protocols for its formation and analysis are vital for ensuring food safety and enforcing regulations on veterinary drug residues.

References

Technical Guide: Synthesis and Purification of 2-NP-AHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-NP-AHD (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione). This compound is the 2-nitrophenyl derivative of 1-aminohydantoin (B1197227) (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin. Its primary application is as a stable, derivatized standard for the analytical detection of nitrofuran residues in various matrices, which is crucial for monitoring the illegal use of these banned veterinary drugs in food production.

This document outlines a detailed, two-step synthetic pathway commencing with the synthesis of the 1-aminohydantoin precursor, followed by its derivatization to yield this compound. Furthermore, it provides a comprehensive purification protocol and expected characterization data to ensure the final product's identity and purity.

I. Synthesis of 1-Aminohydantoin (AHD) Hydrochloride

The synthesis of the precursor, 1-aminohydantoin (AHD), can be efficiently achieved through the condensation of acetone (B3395972) semicarbazone with ethyl chloroacetate (B1199739), followed by acidic hydrolysis.

Experimental Protocol: Synthesis of 1-Aminohydantoin (AHD) Hydrochloride

Step 1: Synthesis of Acetone Semicarbazone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve semicarbazide (B1199961) hydrochloride (1 equivalent) and sodium acetate (B1210297) (1.5 equivalents) in water.

  • Addition of Acetone: To the stirred solution, add acetone (1 equivalent) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously for 30-60 minutes. The product, acetone semicarbazone, will precipitate out of the solution.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product in a desiccator or a vacuum oven at low heat.

Step 2: Synthesis of 1-(Isopropylideneamino)hydantoin

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol (B145695). This can be done by carefully reacting sodium metal (2 equivalents) with absolute ethanol.

  • Addition of Acetone Semicarbazone: To the sodium ethoxide solution, add the dried acetone semicarbazone (1 equivalent) in portions.

  • Addition of Ethyl Chloroacetate: Heat the mixture to reflux and add ethyl chloroacetate (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Continue to reflux the reaction mixture for 2-3 hours.

  • Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude 1-(isopropylideneamino)hydantoin.

Step 3: Hydrolysis to 1-Aminohydantoin Hydrochloride

  • Acidic Hydrolysis: To the crude 1-(isopropylideneamino)hydantoin, add a solution of hydrochloric acid (e.g., 3 M HCl).

  • Reaction: Heat the mixture at reflux for 1-2 hours to effect hydrolysis and remove the acetone.

  • Isolation: Cool the reaction mixture in an ice bath to crystallize the 1-aminohydantoin hydrochloride.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then diethyl ether.

  • Drying: Dry the purified 1-aminohydantoin hydrochloride under vacuum.

Quantitative Data: Synthesis of 1-Aminohydantoin Hydrochloride
ParameterValue
Starting Materials Semicarbazide hydrochloride, Acetone, Sodium acetate, Sodium, Absolute Ethanol, Ethyl Chloroacetate, Hydrochloric Acid
Intermediate Acetone Semicarbazone, 1-(Isopropylideneamino)hydantoin
Final Product 1-Aminohydantoin Hydrochloride
Typical Overall Yield 60-70%
Purity (by titration) >98%
Appearance White crystalline solid

II. Synthesis of this compound

The final step involves the condensation reaction between 1-aminohydantoin (or its hydrochloride salt in the presence of a base) and 2-nitrobenzaldehyde (B1664092).

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 1-aminohydantoin hydrochloride (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Base Addition: If starting from the hydrochloride salt, add a base like sodium acetate or triethylamine (B128534) (1.1 equivalents) to neutralize the acid and free the amine.

  • Addition of 2-Nitrobenzaldehyde: To the stirred solution, add a solution of 2-nitrobenzaldehyde (1 equivalent) in ethanol dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 40-50 °C for 1-2 hours to ensure complete reaction. The formation of a precipitate (the product) is often observed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the solid product sequentially with cold water, cold ethanol, and diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified this compound under vacuum.

Quantitative Data: Synthesis of this compound
ParameterValue
Starting Materials 1-Aminohydantoin Hydrochloride, 2-Nitrobenzaldehyde, Base (e.g., Sodium Acetate)
Solvent Ethanol, Water
Final Product 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (this compound)
Typical Yield 85-95%
Purity (by HPLC) >95%
Appearance Solid
Molecular Formula C₁₀H₈N₄O₄
Molecular Weight 248.19 g/mol

III. Purification of this compound

For obtaining high-purity this compound suitable for use as an analytical standard, recrystallization or column chromatography can be employed.

Experimental Protocol: Purification by Column Chromatography
  • Column Preparation: Pack a silica (B1680970) gel column using a suitable slurry solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

  • Final Drying: Dry the highly purified product under high vacuum.

IV. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Characterization Data
TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the 2-nitrophenyl group, the imine proton, and the methylene (B1212753) protons of the hydantoin (B18101) ring.
¹³C NMR Signals for the carbonyl carbons of the hydantoin ring, the imine carbon, and the aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound (m/z = 248.19).
Melting Point A sharp melting point is indicative of high purity.
Purity (HPLC) A single major peak with >98% purity.

V. Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Aminohydantoin (AHD) cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification A Semicarbazide HCl + Acetone B Acetone Semicarbazone A->B Condensation D 1-(Isopropylideneamino)hydantoin B->D Cyclization C Ethyl Chloroacetate + NaOEt C->D F 1-Aminohydantoin HCl D->F Hydrolysis E HCl (hydrolysis) E->F H This compound (Crude) F->H Condensation G 2-Nitrobenzaldehyde G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationship of Components

Logical_Relationship cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Semicarbazide HCl Semicarbazide HCl Acetone Semicarbazone Acetone Semicarbazone Semicarbazide HCl->Acetone Semicarbazone Acetone Acetone Acetone->Acetone Semicarbazone Ethyl Chloroacetate Ethyl Chloroacetate 1-Aminohydantoin 1-Aminohydantoin Ethyl Chloroacetate->1-Aminohydantoin 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde This compound This compound 2-Nitrobenzaldehyde->this compound Acetone Semicarbazone->1-Aminohydantoin 1-Aminohydantoin->this compound

Caption: Relationship between reactants, intermediates, and the final product.

The Pivotal Role of 2-NP-AHD in the Analytical Surveillance of Nitrofuran Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of 2-nitrophenyl-1-aminohydantoin (2-NP-AHD) in the sensitive and specific analysis of nitrofuran antibiotic residues in various matrices. The use of nitrofurans, a class of synthetic broad-spectrum antibiotics, in food-producing animals is widely banned due to the carcinogenic and mutagenic potential of their metabolites. Consequently, robust analytical methods are imperative for monitoring compliance and ensuring food safety. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data supporting the analytical methods centered around this compound.

Introduction: The Challenge of Nitrofuran Metabolite Detection

Nitrofurans, such as nitrofurantoin (B1679001), are rapidly metabolized in vivo, making the parent compounds unsuitable as markers for their illegal use. However, their metabolites, including 1-aminohydantoin (B1197227) (AHD) from nitrofurantoin, bind to tissue proteins and persist for extended periods.[1] These tissue-bound metabolites serve as crucial markers for detecting the historical use of these banned substances.

Direct analysis of these polar, low-molecular-weight metabolites presents significant analytical challenges, including poor retention in reversed-phase liquid chromatography and low ionization efficiency in mass spectrometry. To overcome these limitations, a derivatization step is employed to enhance their analytical properties. This is where the formation of this compound becomes central to the analytical strategy.

The Role of this compound: A Stable and Detectable Derivative

This compound is the stable derivative formed by the reaction of the nitrofuran metabolite AHD with 2-nitrobenzaldehyde (B1664092) (2-NBA). This derivatization is a cornerstone of modern nitrofuran analysis for several key reasons:

  • Enhanced Mass Spectrometric Detection: The addition of the 2-nitrophenyl group increases the molecular weight of the analyte, moving it out of the low-mass region often plagued by background noise in complex matrices.[2] It also significantly improves the ionization efficiency in electrospray ionization (ESI), leading to enhanced sensitivity.[2]

  • Improved Chromatographic Retention: The derivatization process increases the hydrophobicity of the polar AHD metabolite, resulting in better retention and separation on reversed-phase HPLC columns. This leads to improved peak shape and resolution from matrix interferences.

  • Structural Confirmation: The specific mass transition of this compound in tandem mass spectrometry (MS/MS) provides a high degree of confidence in the identification of the parent metabolite, AHD.

Metabolic Pathway of Nitrofurantoin to this compound

The analytical detection of this compound is predicated on the metabolic fate of nitrofurantoin within the animal and the subsequent chemical derivatization in the laboratory. Bacterial nitroreductases within the animal's system transform nitrofurantoin into reactive intermediates that can ultimately lead to the formation of the stable, tissue-bound metabolite, 1-aminohydantoin (AHD).[3][4] The analytical process then liberates this bound AHD and converts it to the detectable this compound.

Metabolic and Analytical Pathway of Nitrofurantoin Figure 1: Metabolic and Analytical Pathway of Nitrofurantoin to this compound Nitrofurantoin Nitrofurantoin (Parent Drug) Metabolism In vivo Metabolism (Nitroreductases) Nitrofurantoin->Metabolism AHD 1-Aminohydantoin (AHD) (Tissue-bound Metabolite) Metabolism->AHD Derivatization Acid Hydrolysis & Derivatization with 2-NBA AHD->Derivatization NP_AHD This compound (Analytical Derivative) Derivatization->NP_AHD

Figure 1: Metabolic and Analytical Pathway of Nitrofurantoin to this compound

Quantitative Analysis of this compound: Method Validation Data

The reliability of detecting nitrofuran abuse hinges on robust and validated analytical methods. The following tables summarize key quantitative performance characteristics for the analysis of AHD (as its derivative this compound) in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AHD (as this compound)

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Loach0.060.2[5]
Bovine Urine-0.11 (CCα)[6]
Shrimp-0.12 (CCβ)[7]
Fish0.003-[8]
Animal-derived Foods0.4 - 0.50.8 - 1.0[9]
Bee Pollen0.301.00[9]
Honey0.1 - 0.30.3 - 1.0[10]

CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined by Commission Decision 2002/657/EC.

Table 2: Recovery and Precision Data for AHD (as this compound)

MatrixSpiking Levels (µg/kg)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Loach0.5, 1.0, 2.075.1 - 108.1≤ 8.7≤ 8.5[5]
Bovine Urine0.5, 1.0, 1.5, 2.090 - 108< 19 (repeatability)-[6]
Shrimp & Fish0.25 - 2.082.8 - 118.1≤ 14≤ 16.9 (within-lab)[11]
Animal-derived Foods0.5 - 5080.3 - 119.0< 8.1< 10.9[9]
Fishery & Food Products-94 - 112.9< 12 (repeatability)-[8]

Experimental Protocols for this compound Analysis

The following section outlines a generalized, detailed methodology for the analysis of AHD as this compound in food matrices, based on common practices reported in the literature.

Sample Preparation and Hydrolysis
  • Homogenization: Weigh a representative portion of the sample (typically 1-2 g) into a centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of a stable isotope-labeled internal standard solution (e.g., AHD-¹³C₃) to each sample, blank, and calibration standard.

  • Acid Hydrolysis: Add a defined volume of hydrochloric acid (e.g., 5 mL of 0.125 M - 0.5 M HCl) to the sample to facilitate the release of tissue-bound AHD.

Derivatization
  • Reagent Addition: Add a solution of 2-nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., 200 µL of 50 mM 2-NBA in DMSO) to the acidified sample homogenate.

  • Incubation: Vortex the mixture and incubate at a specific temperature for a defined period (e.g., 37-50°C for 1 hour to overnight) to allow for the derivatization of AHD to this compound.[5][7]

Extraction and Clean-up
  • Neutralization: After incubation, adjust the pH of the solution to approximately 7 with a suitable base (e.g., NaOH) and buffer (e.g., phosphate (B84403) buffer).[7]

  • Liquid-Liquid Extraction (LLE): Perform one or more extractions with an organic solvent such as ethyl acetate (B1210297). Vortex and centrifuge to separate the layers.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent mixture (e.g., water/methanol) compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted extract onto a C18 reversed-phase column. Use a gradient elution program with a mobile phase typically consisting of ammonium (B1175870) acetate or formic acid in water and an organic modifier like methanol (B129727) or acetonitrile.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and its labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

Table 3: Example LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value
LC ColumnC18 (e.g., 2.0 mm x 100 mm, 5 µm)
Mobile Phase A10 mM Ammonium Acetate, 0.1% Formic Acid in Water/Acetonitrile
Mobile Phase B10 mM Ammonium Acetate, 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate250 µL/min
Injection Volume20 µL
Ionization ModeESI Positive
MRM TransitionsAnalyte-specific precursor and product ions

Workflow and Logical Relationships

The entire process, from sample reception to the final analytical result, follows a logical and structured workflow designed to ensure accuracy and reliability.

Analytical Workflow for Nitrofuran Metabolite Analysis Figure 2: General Analytical Workflow for this compound Determination cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis & Data Processing Sample Sample Homogenization Spiking Internal Standard Spiking Sample->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Neutralization Neutralization Derivatization->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM) Reconstitution->LC_MS Quantification Quantification using Internal Standard LC_MS->Quantification Reporting Result Reporting Quantification->Reporting

Figure 2: General Analytical Workflow for this compound Determination

Conclusion

The derivatization of 1-aminohydantoin (AHD) to this compound is an indispensable step in the modern analytical workflow for monitoring the illegal use of the nitrofuran antibiotic, nitrofurantoin. This chemical modification significantly enhances the sensitivity, specificity, and reliability of LC-MS/MS methods, enabling regulatory laboratories to detect minute residues of this banned substance in a variety of complex food matrices. The detailed protocols and quantitative data presented in this guide underscore the robustness of this analytical approach and provide a solid foundation for researchers, scientists, and drug development professionals working in the field of food safety and veterinary drug residue analysis. The continued application and refinement of methods involving this compound are crucial for safeguarding public health and ensuring the integrity of the global food supply.

References

Introduction: The Significance of 2-NP-AHD in Food Safety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 2-NP-AHD as a Derivative

For Researchers, Scientists, and Drug Development Professionals

The detection of veterinary drug residues in food products is a critical aspect of public health and safety. Nitrofurans, a class of broad-spectrum synthetic antibiotics, were historically used in animal husbandry to treat and prevent diseases. However, long-term studies revealed that these compounds and their metabolites possess carcinogenic and mutagenic properties, leading to a global ban on their use in food-producing animals by regulatory bodies, including the European Union in the 1990s.[1]

A significant challenge in monitoring the illegal use of nitrofurans is their rapid metabolism within the animal. The parent drugs are quickly broken down, making them difficult to detect. Analytical focus, therefore, shifted to their more stable, tissue-bound metabolites, which persist for extended periods. In the case of the antibiotic nitrofurantoin, its principal metabolite is 1-aminohydantoin (B1197227) (AHD).[1][2]

To enable sensitive and reliable detection, AHD is chemically modified through a process called derivatization. It is reacted with 2-nitrobenzaldehyde (B1664092) to form a stable, chromophoric derivative: 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly known as this compound or NP-AHD.[1][2][3] This conversion is the cornerstone of modern analytical methods designed to screen for and confirm the illegal use of nitrofurantoin.

It is important to distinguish this compound from structurally unrelated compounds with similar-sounding names, such as 4-Nitrophenyl-α-D-mannopyranoside. The latter is a chromogenic substrate used in biochemical assays to measure the activity of the enzyme α-mannosidase and is not related to the detection of antibiotic residues. This guide will focus exclusively on this compound, its history, synthesis, and its pivotal role in analytical chemistry.

Historical Perspective: The Evolution of Nitrofuran Metabolite Detection

The history of this compound is intrinsically linked to the history of food safety regulations and the advancement of analytical chemistry.

  • The Rise and Fall of Nitrofurans: Nitrofurans were widely adopted in veterinary medicine for their efficacy and low cost. As concerns about their toxicity grew, regulatory agencies worldwide prohibited their use in food animals. This created an urgent need for robust monitoring programs to enforce the ban.

  • The Metabolite as a Marker: Early attempts to monitor nitrofuran use by detecting the parent drugs were largely unsuccessful due to their short in-vivo half-lives. The discovery that nitrofuran metabolites bind to tissue proteins and persist long after the parent drug has been eliminated was a turning point. This established AHD (for nitrofurantoin), AOZ (for furazolidone), AMOZ (for furaltadone), and SEM (for nitrofurazone) as the key marker residues for detection.[1][4]

  • The Derivatization Strategy: The metabolites themselves are small molecules that can be challenging to detect with high sensitivity and specificity. The development of a derivatization strategy using 2-nitrobenzaldehyde (2-NBA) was a major breakthrough. This reaction attaches a nitrophenyl group to the metabolite, creating a larger, more easily detectable molecule (e.g., this compound) that is suitable for both immunoassay and chromatographic analysis.[1][5][6]

  • Advancement of Analytical Platforms: The creation of this compound paved the way for the development of sensitive enzyme-linked immunosorbent assays (ELISAs) for rapid screening of large numbers of samples.[7] For confirmation, highly specific and sensitive methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) were established, which have become the gold standard for regulatory purposes.[8]

The logical progression from the parent drug to its detectable derivative is illustrated below.

Nitrofurantoin Nitrofurantoin (Parent Drug) Metabolism Rapid In-Vivo Metabolism Nitrofurantoin->Metabolism AHD 1-Aminohydantoin (AHD) (Tissue-Bound Metabolite) Metabolism->AHD Derivatization Derivatization with 2-Nitrobenzaldehyde AHD->Derivatization NP_AHD This compound (Stable Derivative for Analysis) Derivatization->NP_AHD cluster_reactants Reactants cluster_product Product AHD 1-Aminohydantoin (AHD) NBA 2-Nitrobenzaldehyde (2-NBA) AHD_img AHD_img plus + NBA_img NBA_img arrow Acid Hydrolysis, Incubation (e.g., 37°C) NP_AHD This compound NP_AHD_img NP_AHD_img Indirect Competitive ELISA Workflow start Start: AHD-Protein Conjugate Coated Plate step1 Step 1: Pre-incubation Mix Sample (containing this compound) with primary anti-AHD Antibody start->step1 step2 Step 2: Competition Add mixture to coated plate. This compound and coated AHD compete for antibody binding. step1->step2 step3 Step 3: Washing Remove unbound antibody and sample components step2->step3 step4 Step 4: Detection Add Enzyme-labeled Secondary Antibody (binds to primary antibody) step3->step4 step5 Step 5: Washing Remove unbound secondary antibody step4->step5 step6 Step 6: Substrate Addition Add chromogenic substrate. Enzyme converts substrate to colored product. step5->step6 end Step 7: Measurement Read absorbance on a plate reader. Signal is inversely proportional to this compound concentration. step6->end LC-MS/MS Confirmatory Analysis Workflow start Start: Derivatized & Extracted Sample (contains this compound) step1 Step 1: LC Injection Inject sample into HPLC/UPLC system start->step1 step2 Step 2: Chromatographic Separation Separate this compound from matrix interferences on an analytical column step1->step2 step3 Step 3: Ionization Enter Mass Spectrometer; Electrospray Ionization (ESI+) step2->step3 step4 Step 4: MS1 - Precursor Ion Selection First quadrupole selects the mass of the this compound parent ion step3->step4 step5 Step 5: Collision Cell Parent ion is fragmented into characteristic daughter ions step4->step5 step6 Step 6: MS2 - Product Ion Selection Second quadrupole selects specific daughter ions for detection step5->step6 end Step 7: Detection & Quantification Detector measures ion intensity. Data is used for confirmation and quantification. step6->end

References

An In-depth Technical Guide to 2-NP-Ahd: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the experimental applications of 2-NP-Ahd (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione). The information is compiled to ensure safe laboratory practices and to support the effective use of this compound in research and development.

Chemical and Physical Properties

This compound is a nitrophenyl-labeled derivative of 1-aminohydantoin (B1197227) (AHD), which is a metabolite of the nitrofuran antibiotic nitrofurantoin.[1] It is primarily used as an analytical standard or indicator in various assays, such as immunoassays for the detection of AHD in food products like honey.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
CAS Number 623145-57-3[1][2]
Molecular Formula C₁₀H₈N₄O₄[1][2]
Molecular Weight 248.19 g/mol [2][3]
Appearance White crystalline powderTradeindia
Purity ≥95%[1]
Solubility DMSO: 1 mg/ml; Insoluble in DMF, Ethanol, PBS (pH 7.2)[1]
Storage Temperature -20°C
Stability ≥ 4 years[1]

Safety Data Sheet Summary

The following tables summarize the key safety information for this compound. This information is derived from available Safety Data Sheets (SDS) and should be consulted before handling the compound.

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassClassificationPrecautionary Statements
Health Hazards Data not availableAvoid contact with skin and eyes. Avoid formation of dust and aerosols.[2]
Fire Hazards Data not availableUse dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[2]
Environmental Hazards Data not availableDo not let the chemical enter drains. Discharge into the environment must be avoided.[2]

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Handling and Personal Protection

Proper handling and the use of personal protective equipment are crucial for minimizing exposure and ensuring laboratory safety.

3.1. Engineering Controls

  • Handle in a well-ventilated place.[2]

  • Ensure adequate ventilation.[2]

  • Set up emergency exits and a risk-elimination area.[2]

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands after handling.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

3.3. Accidental Release Measures

  • Avoid dust formation.[2]

  • Avoid breathing mist, gas, or vapors.[2]

  • Avoid contact with skin and eyes.[2]

  • Use personal protective equipment.[2]

  • Remove all sources of ignition.[2]

  • Evacuate personnel to safe areas.[2]

  • Keep people away from and upwind of the spill/leak.[2]

  • Prevent further spillage or leakage if it is safe to do so.[2]

  • Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]

Experimental Protocols and Applications

This compound is primarily utilized in analytical chemistry, specifically in immunoassays for the detection of the nitrofuran metabolite AHD. A detailed experimental protocol for its use in a visualized microarray screen assay for the detection of four nitrofuran metabolites in honey has been published. While the full, detailed protocol from the original publication is not provided here, the general workflow can be inferred.

4.1. General Workflow for Immunoassay

The following diagram illustrates a generalized workflow for an immunoassay using a competitive format, which is common for small molecules like AHD where a labeled derivative (such as this compound) would be used.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis sample_prep Honey Sample Preparation (Extraction & Derivatization) incubation Incubation: Sample/Standard + Antibody + Labeled AHD (e.g., this compound conjugate) sample_prep->incubation std_prep Standard/Calibrator Preparation (with this compound) std_prep->incubation ab_prep Antibody Solution Preparation ab_prep->incubation washing Washing Step (Remove unbound reagents) incubation->washing detection Signal Detection (e.g., Fluorescence) washing->detection curve_fit Standard Curve Generation detection->curve_fit quantification Quantification of AHD in Samples curve_fit->quantification

Caption: Generalized workflow for a competitive immunoassay using this compound.

4.2. Logical Relationship in Competitive Immunoassay

The principle of a competitive immunoassay is based on the competition between the unlabeled analyte (AHD in the sample) and a labeled analyte (a derivative of this compound) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

logical_relationship cluster_components Assay Components cluster_reaction Competitive Binding cluster_outcome Signal Generation Analyte AHD in Sample Competition Competition for Antibody Binding Sites Analyte->Competition Labeled_Analyte Labeled AHD (e.g., this compound conjugate) Labeled_Analyte->Competition Antibody Anti-AHD Antibody Antibody->Competition Signal Measured Signal (e.g., Fluorescence) Competition->Signal inversely proportional to Concentration AHD Concentration Signal->Concentration determines

Caption: Logical relationship in a competitive immunoassay for AHD detection.

At present, detailed, publicly available protocols for the synthesis of this compound are not readily found in the searched literature. Researchers requiring this compound would typically procure it from a chemical supplier. For its application, it is recommended to consult specific publications, such as the one by Li et al. (2017) in Food Chemistry, for detailed experimental conditions.

References

In-Depth Technical Guide to 2-NP-Ahd: Application in Nitrofuran Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 2-NP-Ahd, a critical reagent in the detection of nitrofuran antibiotic residues in food products. It details its chemical properties, its role in analytical methodologies, and provides exemplary experimental protocols for its use.

Core Concepts

This compound, or 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, is the derivatized form of 1-aminohydantoin (B1197227) (AHD).[1][2][3] AHD is the tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin (B1679001).[1][3] Due to the rapid metabolism of parent nitrofuran drugs, regulatory bodies focus on the detection of their stable metabolites as indicators of illegal use in food-producing animals. The derivatization of AHD to this compound is a crucial step to enhance detection sensitivity and accuracy in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
CAS Number 623145-57-3
Molecular Formula C₁₀H₈N₄O₄
Molecular Weight 248.19 g/mol
Alternate Names 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione; NP-AHD

Analytical Application: Detection of Nitrofurantoin Abuse

The primary application of this compound is as an analytical standard for the detection of the nitrofurantoin metabolite, AHD. The process involves the acid hydrolysis of tissue-bound AHD from samples, followed by a simultaneous derivatization reaction with 2-nitrobenzaldehyde (B1664092) to form this compound. This derivatization enhances the stability and ionization efficiency of the analyte, making it suitable for sensitive detection by instrumental methods.

Experimental Protocols

Detailed methodologies for the detection of AHD via derivatization to this compound are outlined below. These protocols are generalized and may require optimization for specific matrices.

Sample Preparation and Derivatization for LC-MS/MS (Adapted from USDA FSIS)

This protocol is applicable for the analysis of nitrofuran metabolites in animal tissues (bovine, porcine, poultry) and seafood.

  • Homogenization : Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Acid Hydrolysis & Derivatization :

    • Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde solution (in DMSO) to the sample tube.

    • Vortex the mixture for approximately 10 seconds.

    • Incubate the sample at 37°C for at least 16 hours (overnight) to facilitate both hydrolysis of the tissue-bound metabolite and derivatization to this compound.

  • Neutralization and Extraction :

    • Cool the sample to room temperature.

    • Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH to neutralize the mixture. The pH should be adjusted to approximately 7.

    • Add 5 mL of ethyl acetate (B1210297), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

    • Transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate and combine the organic fractions.

  • Evaporation and Reconstitution :

    • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried residue in a suitable volume of a methanol/water solution (e.g., 1 mL of 50/50 v/v) for LC-MS/MS analysis.

Sample Preparation and Derivatization for ELISA (Adapted from commercial kit protocols)

This protocol is commonly used for screening various food matrices like honey, milk, and eggs.

  • Homogenization : Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydrolysis & Derivatization :

    • Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100-200 µL of a derivatization reagent (typically containing 2-nitrobenzaldehyde) to the sample.

    • Vortex the mixture for 1-5 minutes.

    • Incubate at 37-50°C for 3 hours or overnight (approximately 16 hours) at 37°C.

  • Neutralization and Extraction :

    • Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5-6 mL of ethyl acetate.

    • Vortex vigorously for 1-5 minutes and then centrifuge at 4,000 x g for 10 minutes.

  • Solvent Exchange :

    • Transfer a known volume (e.g., 3 mL) of the upper ethyl acetate layer to a new tube.

    • Evaporate the solvent to dryness using a nitrogen evaporator at 50-60°C.

    • Dissolve the residue in 1 mL of n-hexane.

    • Add 1 mL of the provided ELISA sample extraction buffer, vortex for 2 minutes, and centrifuge.

  • ELISA Analysis : Use the lower aqueous layer for the ELISA procedure according to the kit manufacturer's instructions.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental processes described.

G cluster_lcms LC-MS/MS Workflow A 1. Homogenized Tissue Sample (2g) B 2. Acid Hydrolysis & Derivatization (HCl, 2-Nitrobenzaldehyde, 37°C overnight) A->B C 3. Neutralization & Liquid-Liquid Extraction (K2HPO4/NaOH, Ethyl Acetate) B->C D 4. Evaporation of Organic Solvent C->D E 5. Reconstitution in Mobile Phase D->E F 6. LC-MS/MS Analysis E->F

Caption: Workflow for this compound analysis via LC-MS/MS.

G cluster_elisa ELISA Workflow A 1. Homogenized Sample (1g) (e.g., Honey, Milk) B 2. Acid Hydrolysis & Derivatization (HCl, Derivatization Reagent, 37-50°C) A->B C 3. Neutralization & LLE (K2HPO4/NaOH, Ethyl Acetate) B->C D 4. Evaporation of Organic Phase C->D E 5. Solvent Exchange (n-Hexane, Sample Buffer) D->E F 6. Analysis of Aqueous Phase by ELISA E->F

Caption: Workflow for this compound analysis via ELISA.

References

Methodological & Application

Application Note: Sensitive Detection of 2-NP-Ahd in Honey by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-nitro-4-azidophenyl-β-D-glucopyranoside (2-NP-Ahd) in complex honey matrices. This compound is a derivative of the nitrofuran metabolite 1-aminohydantoin (B1197227) (AHD), and its detection can serve as an indicator of the illegal use of nitrofuran antibiotics in beekeeping.[1] The described method employs a solid-phase extraction (SPE) cleanup followed by LC-MS/MS analysis, providing high sensitivity and selectivity for the determination of this marker in honey. This protocol is intended for food safety laboratories, researchers, and regulatory bodies involved in the monitoring of veterinary drug residues in food products.

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects.[2] However, their low cost and effectiveness have led to their occasional illicit use in apiculture to control bee diseases. Nitrofuran parent drugs are rapidly metabolized, making their detection challenging. Consequently, analytical methods focus on the detection of their more stable tissue-bound metabolites, such as 1-aminohydantoin (AHD), the metabolite of nitrofurantoin.

To facilitate the analysis of these polar metabolites by LC-MS/MS, a derivatization step is often employed. Derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) converts the metabolites into their 2-nitrophenyl (2-NP) derivatives, which have improved chromatographic and mass spectrometric properties. This application note focuses on the detection of this compound, the derivatized form of AHD. The method presented here is adapted from established protocols for the analysis of nitrofuran metabolites in honey and provides a reliable workflow for the sensitive detection and quantification of this compound.

Experimental Workflow

The overall experimental workflow for the detection of this compound in honey is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Weigh Honey Sample s2 Acid Hydrolysis s1->s2 Dilute s3 Derivatization with 2-NBA s2->s3 Release bound residues s4 Neutralization s3->s4 Incubate s5 Solid-Phase Extraction (SPE) s4->s5 Adjust pH s6 Elution s5->s6 Cleanup & Concentration s7 Evaporation & Reconstitution s6->s7 Collect analyte a1 LC-MS/MS Analysis s7->a1 Prepare for injection a2 Data Processing & Quantification a1->a2 Acquire data

Caption: Experimental workflow for this compound detection in honey.

Detailed Protocols

Sample Preparation

This protocol is based on established methods for nitrofuran metabolite analysis in honey.

Materials:

  • Honey sample

  • Hydrochloric acid (HCl), 0.12 M

  • 2-nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

  • Dipotassium hydrogen phosphate (B84403) (K2HPO4), 0.1 M

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Ethyl acetate

  • n-Hexane

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Internal Standard (e.g., this compound-d3)

Procedure:

  • Weigh 2 g of honey into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known amount of internal standard solution.

  • Add 5 mL of 0.12 M HCl. Vortex until the honey is completely dissolved.

  • Add 300 µL of 50 mM 2-NBA solution.

  • Incubate the sample overnight (approximately 16-18 hours) at 37°C for hydrolysis and derivatization.

  • Allow the sample to cool to room temperature.

  • Neutralize the sample to pH 7 by adding 6 mL of 0.1 M K2HPO4.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the entire sample onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of n-hexane to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analytes with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The precursor ion for this compound is [M+H]+ at m/z 249.1. Product ions should be determined by direct infusion of a this compound standard. Based on literature for similar compounds, characteristic product ions would be expected.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound249.1134.0104.1Optimized (e.g., 15-25)
This compound-d3252.1134.0-Optimized (e.g., 15-25)

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of nitrofuran metabolites in honey, which are expected to be similar for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.01 - 0.3 µg/kg
Limit of Quantitation (LOQ) 0.03 - 1.0 µg/kg
Recovery 85 - 115%
Repeatability (RSDr) < 15%
Reproducibility (RSDR) < 20%
Linearity (R²) > 0.99

Derivatization Reaction

The detection of AHD relies on a derivatization reaction with 2-nitrobenzaldehyde (2-NBA). This reaction converts the hydrazide group of AHD into a more stable and chromatographically amenable 2-nitrophenyl derivative (this compound).

Derivatization cluster_reactants Reactants cluster_product Product AHD AHD (Metabolite) NPAHD This compound (Derivative) AHD->NPAHD NBA 2-Nitrobenzaldehyde (2-NBA) NBA->NPAHD

Caption: Derivatization of AHD with 2-NBA to form this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in honey. The sample preparation protocol, incorporating acid hydrolysis, derivatization, and solid-phase extraction, effectively removes matrix interferences and concentrates the analyte. The subsequent LC-MS/MS analysis in MRM mode ensures high selectivity and sensitivity, allowing for the detection of this compound at levels relevant for food safety monitoring. This method can be readily implemented in analytical laboratories for routine surveillance of nitrofuran abuse in honey production.

References

Application Note: UPLC-MS/MS Protocol for the Quantification of 2-Nitro-4-Azidophenyl-β-D-alanine (2-NP-Ahd) in Shrimp Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the extraction and quantification of 2-nitro-4-azidophenyl-β-D-alanine (2-NP-Ahd), a nitroaromatic compound, in shrimp tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is established based on proven analytical techniques for similar nitroaromatic compounds, such as nitrofuran metabolites, in seafood matrices. The protocol outlines procedures for sample homogenization, extraction, clean-up, and subsequent analysis by UPLC-MS/MS, ensuring high sensitivity and selectivity for the target analyte.

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is crucial for the accurate analysis of trace residues in complex biological matrices like shrimp tissue.[1] This protocol employs a homogenization and extraction procedure followed by a clean-up step to minimize matrix effects.

  • Homogenization:

    • Remove the head, tail, and shell from the shrimp.[2]

    • Weigh approximately 2 grams of the edible tissue.

    • For enhanced homogeneity, grind the tissue with dry ice until a fine powder is obtained.[1][2]

    • Allow the CO2 to sublimate completely before proceeding.

  • Extraction:

    • To the homogenized tissue in a 50 mL polypropylene (B1209903) tube, add 10 mL of 0.125 M HCl.[2]

    • Add an appropriate volume of an internal standard solution.

    • Vortex the mixture for 15 seconds at maximum speed.

    • Incubate the sample as required for the release of any bound residues. For similar compounds, this may involve incubation at 37°C overnight.

    • Neutralize the sample to a pH of approximately 7.4.

    • Add 10 mL of ethyl acetate (B1210297) and shake vigorously for 20 minutes.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 10 mL of ethyl acetate and combine the extracts.

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

    • The combined ethyl acetate extracts can be further cleaned using a d-SPE approach with C18 adsorbent to remove interfering matrix components.

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.

  • UPLC Conditions:

    • Column: Agilent Eclipse Plus C18 RRHD (100 x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water with 0.0005 M ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile (ACN).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Gradient Elution: A typical gradient would be: 0-6 min, 10-75% B; 6-6.5 min, 75-95% B; 6.5-9.5 min, 95% B; 9.5-10 min, 95-10% B; 10-13 min, 10% B.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: The precursor ion and at least two product ions for this compound need to be determined by direct infusion of a standard solution. Collision energy and cone voltage should be optimized for each transition.

Data Presentation

The quantitative data for the UPLC-MS/MS analysis of this compound should be summarized in a clear and structured table.

ParameterValue
UPLC System Waters Acquity UPLC or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid, 0.0005 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Ionization Mode ESI Positive/Negative (To be optimized)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined
Product Ion 1 (m/z) To be determined (Quantifier)
Product Ion 2 (m/z) To be determined (Qualifier)
Collision Energy (eV) To be optimized
Cone Voltage (V) To be optimized

Visualizations

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Shrimp Tissue (2g) homogenize Homogenization (with Dry Ice) sample->homogenize extract Acid Hydrolysis & Liquid-Liquid Extraction (Ethyl Acetate) homogenize->extract cleanup d-SPE Cleanup (C18) extract->cleanup evap Evaporation & Reconstitution cleanup->evap filter Syringe Filtration (0.22 µm) evap->filter uplc UPLC Separation (C18 Column) filter->uplc Inject msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for the analysis of this compound in shrimp tissue.

Signaling Pathway/Logical Relationship Diagram

As this compound is an analyte to be measured, a signaling pathway is not applicable. Instead, a logical diagram illustrating the analytical principle is provided.

Analytical_Principle matrix Shrimp Tissue Matrix (Complex Biological Sample) extraction Extraction & Cleanup matrix->extraction Isolate Analyte analyte This compound (Target Analyte) analyte->extraction separation UPLC (Chromatographic Separation) extraction->separation Purified Extract detection MS/MS (Mass-based Detection & Quantification) separation->detection Separated Analyte result Concentration of this compound (µg/kg) detection->result Quantitative Result

Caption: Principle of UPLC-MS/MS analysis for this compound.

References

Application Notes and Protocols for the Analysis of 1-Aminohydantoin (AHD) in Fish Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been widely used in animal production, including aquaculture, due to their efficacy and low cost.[1][2] However, concerns over their carcinogenic and mutagenic potential have led to a ban on their use in food-producing animals in many countries, including the European Union.[1][3] When administered, nitrofurans are rapidly metabolized, and their metabolites become bound to tissue proteins, where they can persist for extended periods.[4] Therefore, monitoring for nitrofuran residues in food products of animal origin is crucial for consumer safety.

This application note provides a detailed protocol for the determination of 1-aminohydantoin (B1197227) (AHD), the tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin, in fish samples. The analytical strategy is based on the release of the protein-bound AHD through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the stable derivative 2-nitrophenyl-aminohydantoin (2-NP-AHD). This derivatization step is essential to enhance the stability and chromatographic retention of AHD, allowing for sensitive and reliable quantification by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultraviolet-visible detection (UPLC-DAD).

Principle

The analytical method involves three key steps:

  • Sample Preparation and Extraction: Homogenized fish tissue is subjected to acidic hydrolysis to release the protein-bound AHD metabolites.

  • Derivatization: The released AHD is derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily detectable this compound.

  • Analysis: The derivatized sample is cleaned up and analyzed by a suitable chromatographic technique, typically LC-MS/MS for high sensitivity and specificity, or UPLC-DAD for a more cost-effective approach.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the determination of AHD in fish.

Analytical MethodAnalyteSample MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
UPLC-MS/MSAHDAquatic Products0.51.588 - 112
UPLC-DADAHDFish0.25 - 0.330.80 - 1.1089.8 - 101.9
LC-MS/MSAHDSeafood0.5 - 0.8173 - 103
UHPLC-MS/MSAHDAquatic Products--94.9 - 113
ELISAAHDFish0.05-78 - 112

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: Sample Preparation, Extraction, and Derivatization using Thermostatic Ultrasound-Assisted Method

This protocol is adapted from a method utilizing ultrasound for accelerated derivatization.

1. Reagents and Materials:

  • Hydrochloric acid (HCl), 0.2 mol/L

  • 2-Nitrobenzaldehyde (2-NBA) solution (25 mmol/L in DMSO)

  • Ethyl acetate (B1210297)

  • Hexane

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) solution, 1.0 mol/L

  • Sodium hydroxide (B78521) (NaOH) solution, 1.0 mol/L

  • Homogenizer

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Ultrasonic cleaner with temperature control

  • Centrifuge

  • Nitrogen evaporator

2. Procedure:

  • Weigh 5 g (± 0.05 g) of homogenized fish muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of 0.2 mol/L HCl solution.

  • Add 200 µL of 25 mmol/L 2-NBA solution.

  • Vortex the tube thoroughly for 2 minutes.

  • Place the tube in a 60 °C ultrasonic cleaner for 2 hours for simultaneous acid hydrolysis and derivatization.

  • Cool the tube to room temperature.

  • Adjust the pH of the solution to 7.0 - 7.5 using 1.0 mol/L K₂HPO₄ and 1.0 mol/L NaOH solutions.

  • Add 4 mL of ethyl acetate, vortex for 50 seconds, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Repeat the extraction step with another 4 mL of ethyl acetate and combine the supernatants.

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS or UPLC-DAD analysis.

Protocol 2: Conventional Overnight Derivatization Method

This protocol follows a more traditional approach with overnight derivatization.

1. Reagents and Materials:

  • Hydrochloric acid (HCl), 0.2 mol/L

  • 2-Nitrobenzaldehyde (2-NBA) solution (0.05 mol/L in DMSO)

  • Trisodium (B8492382) phosphate (Na₃PO₄) solution, 0.3 mol/L

  • Sodium hydroxide (NaOH) solution, 1 mol/L

  • Ethyl acetate

  • Methanol (B129727)

  • Water

  • Oasis HLB SPE cartridges (60 mg, 3 mL)

  • Homogenizer

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Incubator or water bath at 37 °C

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

2. Procedure:

  • Weigh an appropriate amount of homogenized fish tissue into a 50 mL centrifuge tube.

  • Add 10 mL of 0.2 mol/L HCl and 0.3 mL of 0.05 mol/L 2-NBA solution.

  • Vortex the sample to ensure thorough mixing.

  • Incubate the sample overnight at 37 °C for derivatization.

  • After incubation, cool the sample to room temperature.

  • Neutralize the sample by adding 500 µL of 0.3 mol/L trisodium phosphate and adjust the pH to 7.2-7.5 with 1 mol/L NaOH.

  • Centrifuge the sample for 10 minutes at 10,000 rpm.

  • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load 10 mL of the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the this compound derivative with a suitable solvent (e.g., ethyl acetate or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in mobile phase for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_hydro_deriv Hydrolysis & Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis sample Fish Tissue Sample homogenize Homogenization sample->homogenize weigh Weigh 5g of Homogenate homogenize->weigh add_hcl_nba Add 0.2M HCl and 2-NBA Solution weigh->add_hcl_nba vortex1 Vortex (2 min) add_hcl_nba->vortex1 ultrasound Ultrasonic Bath (60°C, 2h) vortex1->ultrasound ph_adjust Adjust pH to 7.0-7.5 ultrasound->ph_adjust add_ea Add Ethyl Acetate ph_adjust->add_ea vortex2 Vortex & Centrifuge add_ea->vortex2 collect_supernatant Collect Supernatant vortex2->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction x2 evaporate Evaporate to Dryness repeat_extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or UPLC-DAD Analysis reconstitute->analysis

Caption: Experimental workflow for this compound analysis in fish.

G cluster_metabolism Metabolic Activation cluster_binding Macromolecular Binding cluster_stress Oxidative Stress cluster_toxicity Cellular Toxicity nitrofurantoin Nitrofurantoin metabolite Metabolic Reduction (e.g., by nitroreductases) nitrofurantoin->metabolite reactive_intermediates Reactive Intermediates (e.g., nitroso, hydroxylamino) metabolite->reactive_intermediates protein_binding Covalent Binding to Cellular Proteins (Tissue-Bound Residues - AHD) reactive_intermediates->protein_binding dna_adducts Formation of DNA Adducts reactive_intermediates->dna_adducts ros Generation of Reactive Oxygen Species (ROS) reactive_intermediates->ros genotoxicity Genotoxicity dna_adducts->genotoxicity oxidative_damage Oxidative Damage to Lipids, Proteins, and DNA ros->oxidative_damage oxidative_damage->genotoxicity carcinogenicity Carcinogenicity genotoxicity->carcinogenicity mutagenicity Mutagenicity genotoxicity->mutagenicity

Caption: Proposed toxicological pathway of nitrofurans in fish.

References

Application Note: Development of a Competitive Immunoassay for Nitrofuran Metabolite AHD Using a 2-NP-Ahd Hapten

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small molecules, such as drug metabolites or environmental contaminants, are often not immunogenic on their own. To develop immunoassays for these targets, they must be covalently linked to larger carrier proteins, a process known as haptenization. This application note describes a detailed protocol for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of 1-aminohydantoin (B1197227) (AHD), a metabolite of the nitrofuran antibiotic nitrofurantoin.[1] The assay utilizes a derivatized form of AHD, 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (2-NP-AHD), as the hapten for both carrier protein conjugation and competition.[1][2][3]

Competitive ELISAs are ideal for detecting small molecules because the assay signal is inversely proportional to the concentration of the analyte in the sample.[4] This format involves competition between the free analyte (AHD in the sample, after derivatization to this compound) and a fixed amount of labeled or immobilized hapten-protein conjugate for a limited number of specific antibody binding sites. This method is highly sensitive and can be used for various sample types, including complex biological matrices.

Principle of the Competitive Immunoassay

The core of this assay is the competition for antibody binding sites. A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA). In the assay wells, a specific anti-AHD antibody is incubated with the sample. If AHD is present in the sample (it is first derivatized to this compound), it will bind to the antibody. This antibody-analyte complex is then added to the coated plate. Any unbound antibody will bind to the this compound-BSA on the plate. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. A high concentration of AHD in the sample results in less antibody available to bind to the plate, leading to a weak signal. Conversely, a low concentration of AHD results in a strong signal.

Principle of the this compound competitive immunoassay.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol describes the conjugation of the this compound hapten, which contains a carboxyl group, to Bovine Serum Albumin (BSA) using a one-step EDC reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form an amine-reactive intermediate, which then couples with primary amines on the carrier protein.

Materials:

  • This compound Hapten

  • Bovine Serum Albumin (BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns (7K MWCO)

Procedure:

  • Prepare Carrier Protein: Dissolve 2 mg of BSA in 200 µL of Conjugation Buffer.

  • Prepare Hapten: Dissolve 1-2 mg of this compound in 500 µL of Conjugation Buffer. A small amount of DMSO can be used for initial solubilization if needed, but should not exceed 10% of the final reaction volume.

  • Combine Reactants: Mix the hapten solution with the carrier protein solution.

  • Activate and Conjugate: Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water. Add 50-100 µL of the EDC solution to the hapten-protein mixture.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle, continuous mixing.

  • Purify Conjugate: Remove unreacted hapten and EDC byproducts using a spin desalting column equilibrated with PBS, according to the manufacturer's instructions.

  • Characterize and Store: Confirm conjugation using UV-Vis spectrophotometry by comparing the spectra of the conjugate with the unconjugated protein. Store the purified this compound-BSA conjugate at -20°C for long-term use.

Protocol 2: Indirect Competitive ELISA

This protocol outlines the steps for quantifying AHD in a sample. Note that all samples and standards must first be derivatized with 2-nitrobenzaldehyde (B1664092) to form this compound before starting the assay.

Materials:

  • Coating Antigen: this compound-BSA conjugate (from Protocol 1)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Primary Antibody: Monoclonal or polyclonal antibody specific for AHD/2-NP-AHD

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Sample/Standard Dilution Buffer: 0.1% BSA in PBST

  • Detection Antibody: HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • 96-well microtiter plates

Procedure:

  • Plate Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.

  • Competition Step:

    • Prepare serial dilutions of the derivatized AHD standard and samples in Sample/Standard Dilution Buffer.

    • In a separate plate or tube, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (at a pre-optimized dilution).

    • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free this compound.

  • Incubation on Plate: Wash the blocked ELISA plate three times with Wash Buffer. Transfer 100 µL of the antibody/sample mixture from the pre-incubation plate to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.

  • Add Detection Antibody: Wash the plate three times with Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.

  • Substrate Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Experimental_Workflow Indirect Competitive ELISA Workflow Coat 1. Coat Plate (this compound-BSA) Wash1 Wash Coat->Wash1 Block 2. Block Plate (1% BSA) Wash1->Block Wash2 Wash Block->Wash2 PreIncubate 3. Pre-Incubate (Sample/Std + Primary Ab) AddSample 4. Add Mixture to Plate PreIncubate->AddSample Wash2->AddSample Wash3 Wash AddSample->Wash3 AddSecondary 5. Add Secondary Ab-HRP Wash3->AddSecondary Wash4 Wash AddSecondary->Wash4 AddTMB 6. Add TMB Substrate Wash4->AddTMB Stop 7. Add Stop Solution AddTMB->Stop Read 8. Read OD at 450 nm Stop->Read

Workflow for the indirect competitive ELISA protocol.

Data Presentation and Analysis

Data from a competitive ELISA are analyzed by plotting the absorbance (OD 450 nm) against the logarithm of the analyte concentration. This generates a sigmoidal dose-response curve where the signal is inversely proportional to the concentration. Key performance metrics are calculated from this curve, including the IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal), the limit of detection (LOD), and the dynamic range.

Table 1: Representative Immunoassay Performance Characteristics

ParameterValueDescription
IC50 (50% B/B₀) 0.15 ng/mLThe concentration of AHD that inhibits 50% of the maximal binding.
Limit of Detection (LOD) 0.02 ng/mLThe lowest analyte concentration detectable with reasonable certainty above the background.
Dynamic Range 0.05 - 5.0 ng/mLThe concentration range over which the assay provides reliable and reproducible quantification.
Intra-Assay Precision (CV%) < 8%The variation within a single assay run.
Inter-Assay Precision (CV%) < 12%The variation between different assay runs on different days.
Cross-Reactivity (Nitrofurantoin) < 1%The degree to which the parent drug interferes with the assay.
Cross-Reactivity (Other Metabolites) < 0.5%The degree to which other nitrofuran metabolites interfere with the assay.

Note: The data presented are hypothetical and serve as an example of typical assay performance. Actual values must be determined experimentally.

Conclusion

This application note provides a comprehensive framework for developing a sensitive and specific competitive immunoassay for the detection of the nitrofuran metabolite AHD using a this compound hapten derivative. The detailed protocols for hapten-protein conjugation and the indirect competitive ELISA procedure, along with guidelines for data analysis, offer a robust starting point for researchers. This assay can be a valuable tool in food safety testing, clinical diagnostics, and drug development for the quantitative analysis of small molecule analytes.

References

Application Note: Solid-Phase Extraction of 2-Nitro-p-phenylenediamine (2-NP-Ahd) from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-p-phenylenediamine (B147321) (2-NP-Ahd) is an aromatic amine used as a dye intermediate, particularly in hair coloring products. Due to its potential toxicological and sensitizing properties, sensitive and reliable analytical methods are required for its determination in complex matrices such as cosmetics, biological fluids (urine, plasma), and environmental samples. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from such matrices prior to chromatographic analysis. This application note provides detailed protocols for the extraction of this compound using two common SPE sorbents: C18 (reversed-phase) and a mixed-mode cation exchange.

Principle of Solid-Phase Extraction

SPE separates components of a mixture based on their physical and chemical properties. The process involves a solid phase (sorbent packed in a cartridge) and a liquid phase (the sample and subsequent solvents). By selecting an appropriate sorbent and solvent scheme, the analyte of interest can be retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.

Metabolic Pathway of 2-Nitro-p-phenylenediamine

Understanding the metabolism of this compound is crucial for toxicological studies and for identifying potential target analytes in biological monitoring. The metabolism of this compound can proceed via two main pathways: N-acetylation of an amino group and reduction of the nitro group to form 1,2,4-triaminobenzene. In human and rat skin, this compound is metabolized to triaminobenzene and N4-acetyl-2NPPD[1][2]. Further conjugation reactions can also occur[1].

Metabolic Pathway of 2-Nitro-p-phenylenediamine This compound This compound N4-acetyl-2NPPD N4-acetyl-2NPPD This compound->N4-acetyl-2NPPD N-acetylation 1,2,4-Triaminobenzene 1,2,4-Triaminobenzene This compound->1,2,4-Triaminobenzene Nitroreduction Further Conjugates Further Conjugates N4-acetyl-2NPPD->Further Conjugates 1,2,4-Triaminobenzene->Further Conjugates

Metabolic pathways of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for specific matrix types and analytical instrumentation.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is suitable for extracting this compound from aqueous matrices like urine or aqueous cosmetic formulations. The non-polar C18 sorbent retains the moderately polar this compound.

Materials:

Procedure:

  • Sample Pre-treatment:

    • For urine samples, adjust the pH to approximately 7.0.

    • For aqueous cosmetic samples, dilute with deionized water to reduce viscosity.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • A second wash with a mild organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute this compound with 2 x 2 mL of acetonitrile or methanol into a collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Mixed-Mode Cation Exchange SPE

This protocol is effective for complex matrices like plasma or creamy cosmetic formulations, offering enhanced selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.

Materials:

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., C8/SCX), 500 mg, 3 mL

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Acidic Wash Solvent: e.g., 0.1 M Acetic Acid

  • Basic Elution Solvent: e.g., 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Acidify the sample (e.g., plasma diluted with 0.1 M formic acid) to ensure this compound is protonated.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 5 mL of the sample loading buffer (e.g., 0.1 M formic acid).

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash with 5 mL of the equilibration buffer to remove unretained components.

    • Wash with 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound with 2 x 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine groups, disrupting the ionic interaction with the sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Sample Pre_treated_Sample Pre_treated_Sample Sample->Pre_treated_Sample Dilution/pH Adjustment Conditioning Conditioning Equilibration Equilibration Conditioning->Equilibration Loading Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis

General workflow for SPE.

Data Presentation

The following tables summarize representative quantitative data for the SPE of aromatic amines from complex matrices. Note that this data is compiled from studies on various aromatic amines and should be used as a guideline for method development and validation for this compound.

Table 1: Recovery of Aromatic Amines using Different SPE Sorbents

Analyte ClassMatrixSorbent TypeAverage Recovery (%)Reference
Primary Aromatic AminesFood Simulant (3% Acetic Acid)C18< 60Adapted from[1]
Primary Aromatic AminesFood Simulant (3% Acetic Acid)Styrene-Divinylbenzene~70-80Adapted from[1]
Primary Aromatic AminesFood Simulant (3% Acetic Acid)Strong Cation Exchange (SCX)> 90Adapted from[1]
Tricyclic Antidepressants (basic amines)SerumMixed-Mode Cation Exchange> 95Adapted from[3]

Table 2: Method Validation Parameters for Aromatic Amine Analysis after SPE

ParameterMatrixSorbentValueReference
Linearity (r²) Seafood SimulantsC18> 0.99Adapted from[4]
Precision (RSD %) SerumMixed-Mode Cation Exchange< 5%Adapted from[3]
Limit of Detection (LOD) Seafood SimulantsC180.015 - 0.08 mg/LAdapted from[4]
Absolute Recovery (%) Seafood SimulantsC1885.3 - 98.4Adapted from[4]

Conclusion

The selection of the appropriate SPE protocol for the extraction of this compound from complex matrices depends on the specific characteristics of the sample. For relatively clean aqueous samples, a reversed-phase C18 sorbent can provide adequate cleanup. For more complex biological or cosmetic matrices, a mixed-mode cation exchange sorbent is recommended for its superior selectivity and ability to remove a wider range of interferences. The provided protocols and data serve as a starting point for method development, and optimization of parameters such as sample pH, wash solvents, and elution solvents is recommended to achieve the desired recovery and purity for your specific application.

References

Application of 2-NP-AHD in Food Safety Testing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The use of nitrofuran antibiotics, such as nitrofurantoin (B1679001), in food-producing animals is prohibited in many countries due to concerns over the carcinogenicity of their residues. After administration, nitrofurans are rapidly metabolized, and their metabolites become bound to tissue proteins. 1-aminohydantoin (B1197227) (AHD) is the stable, tissue-bound metabolite of nitrofurantoin. For analytical purposes, AHD is released from its protein-bound state through acid hydrolysis and then derivatized to a more readily detectable form. This application note details the use of 2-nitrobenzaldehyde (B1664092) (2-NBA) as a derivatizing agent to convert AHD into 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (2-NP-AHD).[1][2] This derivative is then quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), serving as a crucial indicator for the illegal use of nitrofurantoin in the food production chain.

Introduction

Nitrofurantoin is a broad-spectrum antibiotic that has been used in veterinary medicine. However, its potential health risks to consumers have led to a worldwide ban on its use in livestock.[3] Regulatory bodies, including the European Union, have set a Minimum Required Performance Limit (MRPL) for nitrofuran metabolites in food products of animal origin, underscoring the need for sensitive and reliable detection methods.[2]

The analytical challenge lies in detecting the parent drug, which is quickly metabolized. Therefore, food safety monitoring programs focus on the detection of the more persistent, tissue-bound metabolites.[3] For nitrofurantoin, the marker residue is 1-aminohydantoin (AHD). The standard analytical approach involves:

  • Acid Hydrolysis: Release of the AHD metabolite from tissue proteins.

  • Derivatization: Reaction of the freed AHD with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, this compound. This step is critical as it enhances detectability and ionization efficiency for instrumental analysis.

  • Extraction and Analysis: Purification of this compound from the sample matrix followed by quantification using highly sensitive techniques.

This document provides detailed protocols for the detection of AHD as its this compound derivative in various food matrices, summarizes key performance data, and illustrates the underlying chemical and procedural workflows.

Chemical Derivatization Pathway

The core of the detection method is the chemical derivatization of AHD with 2-nitrobenzaldehyde. This reaction forms a Schiff base, yielding the chromophoric and mass-spectrometry-friendly molecule this compound.

derivatization cluster_reactants Reactants cluster_product Product AHD 1-Aminohydantoin (AHD) NPAHD This compound AHD->NPAHD + 2-NBA (Acid Hydrolysis) NBA 2-Nitrobenzaldehyde (2-NBA) NBA->NPAHD

Caption: Derivatization of 1-Aminohydantoin (AHD) to this compound.

Quantitative Data Summary

The performance of analytical methods for this compound is summarized below. The data is compiled from various validation studies and demonstrates the sensitivity and reliability of the methods across different food matrices.

Table 1: Performance of LC-MS/MS Methods for this compound Detection

Food MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery Rate (%)Reference
Meat (Poultry)0.013 - 0.200--
Meat/Aquaculture0.032 - 0.233-86.5 - 103.7
Fish0.02 - 0.150.0589.8 - 101.9
Shrimp0.03 - 0.120.170
Honey0.1310.2592 - 103
Bee Pollen0.301.0094.1 - 104.0
Egg Powder-1.070

Table 2: Performance of ELISA Methods for this compound Detection

Food MatrixLimit of Detection (LOD) (µg/kg)Standard Range (ng/mL or ppb)Cross-Reactivity (Other Nitrofuran Metabolites)Reference
Fish/Shrimp600.0 - 10.0<0.05%
General-0.0625 - 2.0<0.01%
Milk, Honey, Muscle-0.02 - 1.62Not Specified

Experimental Protocols

Protocol 1: Analysis of this compound in Animal Tissue by LC-MS/MS

This protocol is a synthesized procedure based on common practices for the confirmatory analysis of nitrofuran metabolites.

1. Sample Preparation and Hydrolysis a. Weigh 1.0 g of homogenized tissue (e.g., muscle, fish, shrimp) into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add internal standards (e.g., AHD-¹³C₃) for quantification. c. Add 4.0 mL of deionized water and 0.5 mL of 1 M HCl. d. Vortex thoroughly for 1 minute.

2. Derivatization a. Add 100 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) solution (dissolved in DMSO or Methanol). b. Vortex again to mix. c. Incubate the sample overnight (approx. 16 hours) at 37°C in a shaking water bath. Alternatively, a shorter incubation of 2-3 hours at 50-60°C or a rapid 2-hour microwave-assisted reaction can be used.

3. Extraction a. Cool the sample to room temperature. b. Neutralize the sample by adding 5.0 mL of 0.1 M K₂HPO₄ and approximately 0.4 mL of 1 M NaOH to achieve a pH of ~7. c. Add 5.0 mL of ethyl acetate (B1210297), cap the tube, and vortex vigorously for 1 minute. d. Centrifuge at 4,000 x g for 10 minutes at room temperature. e. Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.

4. Clean-up and Reconstitution a. Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C. b. Add 1.0 mL of n-hexane to the dried residue and vortex to dissolve. This is a defatting step. c. Add 1.0 mL of sample diluent (e.g., 50/50 methanol/water or a mobile phase-like solution). d. Vortex for 1 minute, then centrifuge at 4,000 x g for 10 minutes to separate the layers. e. Collect the lower, aqueous layer. f. Filter the final extract through a 0.2 µm syringe filter into an autosampler vial for analysis.

5. LC-MS/MS Parameters (Example)

  • LC Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in 90:10 water:methanol.

  • Mobile Phase B: 5 mM ammonium formate in 10:90 water:methanol.

  • Flow Rate: 0.45 - 0.6 mL/min.

  • Injection Volume: 10 - 50 µL.

  • MS Detection: Tandem quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for specific precursor → product ion transitions for both this compound and its labeled internal standard.

workflow_lcms cluster_prep Sample Preparation cluster_extract Extraction & Clean-up cluster_analysis Analysis Homogenize 1. Homogenize Sample Hydrolyze 2. Acid Hydrolysis & Derivatization (2-NBA) Homogenize->Hydrolyze Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolyze->Extract Evaporate 4. Evaporate to Dryness Extract->Evaporate Reconstitute 5. Reconstitute & Filter Evaporate->Reconstitute LCMS 6. Inject into LC-MS/MS Reconstitute->LCMS Data 7. Quantify this compound LCMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol 2: Screening of this compound by Competitive ELISA

This protocol describes a general competitive ELISA procedure for the rapid screening of AHD.

1. Sample Preparation, Hydrolysis, and Derivatization a. Follow steps 1 and 2 from the LC-MS/MS protocol to generate the this compound derivative.

2. Extraction and Dilution a. Follow step 3 (Extraction) from the LC-MS/MS protocol. b. Evaporate the ethyl acetate extract to dryness. c. Reconstitute the residue in 1 mL of hexane, vortex, and then add 1 mL of 1X Sample Extraction Buffer (provided in the ELISA kit). d. Vortex and centrifuge to separate the layers. e. The lower aqueous layer is used for the ELISA test. This layer contains the this compound.

3. ELISA Procedure a. Add 50 µL of standards or prepared sample extracts to the appropriate wells of the antibody-coated microtiter plate. b. Add 50 µL of the HRP-conjugated AHD (or antibody, depending on kit format) to each well. c. Add 50 µL of the anti-AHD antibody solution to each well. d. Mix gently and incubate for 45-60 minutes at room temperature (or as specified by the kit manufacturer). e. Wash the plate 3-5 times with the provided wash buffer. f. Add 100 µL of substrate solution (e.g., TMB) to each well and incubate for 15-20 minutes in the dark. g. Stop the reaction by adding 50-100 µL of stop solution. h. Read the absorbance at 450 nm using a microplate reader.

4. Data Interpretation a. The concentration of AHD is inversely proportional to the color intensity. b. Calculate the percentage of binding for each standard and sample relative to the zero standard. c. Construct a standard curve and determine the concentration of AHD in the samples.

elisa_principle cluster_well Microtiter Well Surface cluster_reagents Reagents Added cluster_result Result Interpretation Antibody Anti-AHD Antibody High_AHD High this compound in Sample = Low Signal (Less Color) Antibody->High_AHD Less AHD-HRP binds Low_AHD Low this compound in Sample = High Signal (More Color) Antibody->Low_AHD More AHD-HRP binds Sample This compound (from Sample) Sample->Antibody Competes for binding sites Conjugate AHD-HRP (Enzyme Conjugate) Conjugate->Antibody Competes for binding sites

Caption: Principle of competitive ELISA for this compound detection.

Conclusion

The derivatization of the nitrofurantoin metabolite AHD to this compound is a robust and essential step for the reliable monitoring of the illegal use of this antibiotic in food production. Both LC-MS/MS and ELISA methods provide the necessary sensitivity to meet regulatory requirements. The choice of method depends on the application, with ELISA being suitable for high-throughput screening and LC-MS/MS serving as the gold standard for confirmation and precise quantification. The protocols and data presented herein offer a comprehensive guide for researchers and analysts in the field of food safety.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 2-NP-Ahd Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 2-NP-Ahd (2-(2-nitrophenyl)acetohydrazide) and related nitrofuran metabolite derivatives by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your analytical methods and achieve maximum signal intensity for reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a derivative of 1-aminohydantoin (B1197227) (AHD), which is a tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin. Due to the rapid metabolism of the parent drug, regulatory and research analysis focuses on the detection of these stable metabolites. However, AHD itself has poor ionization efficiency and chromatographic retention. To overcome this, AHD is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form this compound, which is more amenable to LC-MS/MS analysis, providing a significant enhancement in signal intensity and allowing for sensitive detection at low concentrations.

Q2: I am observing low or no signal for my this compound analyte. What are the common causes?

Low signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common culprits include:

  • Incomplete Derivatization: The chemical reaction to form this compound may be inefficient.

  • Sample Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source.

  • Suboptimal LC-MS/MS Parameters: The instrument settings may not be optimized for the specific properties of this compound.

  • Inefficient Extraction and Clean-up: Poor recovery of the derivative or the presence of interfering compounds after sample preparation can lead to a reduced signal.

  • Analyte Degradation: Although this compound is relatively stable, degradation can occur under certain conditions.

Q3: How can I improve the efficiency of the this compound derivatization reaction?

Optimizing the derivatization reaction is crucial for maximizing the signal intensity. Key parameters to consider are:

  • pH: The derivatization reaction is typically carried out under acidic conditions to facilitate the hydrolysis of the protein-bound metabolite and the subsequent reaction with 2-NBA. The pH is then adjusted to neutral (around 7.0) before extraction to ensure the derivative is in a suitable form for extraction.

  • Temperature and Time: The reaction is often performed at an elevated temperature to ensure completion. Common conditions include incubation at 37°C overnight (approximately 16 hours). Some methods utilize microwave-assisted heating to significantly reduce the reaction time to around 2 hours. It is important to find the optimal balance, as excessively high temperatures can lead to degradation.

  • Reagent Concentration: A sufficient excess of the derivatization reagent, 2-nitrobenzaldehyde (2-NBA), should be used to drive the reaction to completion. A typical concentration for the 2-NBA solution is 10-50 mM in a solvent like DMSO.

Q4: What are matrix effects and how can I mitigate them for this compound analysis?

Matrix effects occur when components of the sample matrix co-elute with the analyte of interest and interfere with its ionization, leading to either ion suppression (decreased signal) or enhancement (increased signal). For this compound analysis in complex matrices like honey, milk, or animal tissues, matrix effects can be significant.

To mitigate matrix effects:

  • Effective Sample Clean-up: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Use of Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as 1-aminohydantoin-¹³C₃ (AHD-¹³C₃), which will behave similarly to the analyte during sample preparation and ionization.

  • Chromatographic Separation: Optimize the HPLC separation to ensure that this compound elutes in a region free from major matrix interferences.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

TroubleshootingWorkflow start Low this compound Signal check_derivatization Derivatization Issue? start->check_derivatization check_extraction Extraction/Cleanup Issue? check_derivatization->check_extraction No solution_derivatization Optimize pH, Temp, Time, Reagent Conc. check_derivatization->solution_derivatization Yes check_lc LC Separation Issue? check_extraction->check_lc No solution_extraction Improve LLE/SPE, Check pH check_extraction->solution_extraction Yes check_ms MS Detection Issue? check_lc->check_ms No solution_lc Optimize Gradient, Change Column check_lc->solution_lc Yes solution_ms Tune Source Parameters, Check Gas Flows check_ms->solution_ms Yes solution_matrix Use Isotope-Labeled IS, Matrix-Matched Calibrants check_ms->solution_matrix If all else fails

A decision tree for troubleshooting low this compound signal intensity.

Problem Potential Cause Recommended Action
No or very low this compound peak Incomplete derivatization - Verify the pH of the reaction mixture is acidic during incubation. - Ensure the derivatization temperature and time are adequate (e.g., 37°C overnight or microwave-assisted heating). - Check the concentration and freshness of the 2-nitrobenzaldehyde (2-NBA) solution.
Inefficient extraction - Ensure the pH is adjusted to ~7.0 before liquid-liquid extraction with ethyl acetate (B1210297). - Perform the extraction step multiple times (e.g., twice with ethyl acetate) to maximize recovery. - If using SPE, ensure the cartridge is properly conditioned and the elution solvent is appropriate.
LC or MS system issue - Inject a known standard of this compound directly into the mass spectrometer to verify instrument performance. - Check for leaks in the LC system. - Ensure the correct mobile phases are being used and the gradient is appropriate for retaining and eluting this compound.
Inconsistent peak areas Matrix effects - Use a stable isotope-labeled internal standard (e.g., AHD-¹³C₃) to compensate for variability. - Prepare matrix-matched calibrants to account for consistent ion suppression or enhancement.
Variable derivatization - Ensure consistent timing, temperature, and reagent addition for all samples and standards.
Sample preparation variability - Standardize all sample preparation steps, including homogenization, hydrolysis, and extraction.
High background noise Contaminated reagents or system - Use high-purity solvents and reagents. - Clean the ion source of the mass spectrometer. - Run solvent blanks to identify the source of contamination.
Matrix interferences - Improve the sample clean-up procedure to remove more matrix components.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the analysis of nitrofuran metabolites, including 1-aminohydantoin (AHD) derivatized with 2-nitrobenzaldehyde, in a soft-shell turtle powder matrix. This data illustrates the expected performance of a well-optimized method.

Parameter 1-Aminohydantoin (AHD) as this compound
Analytical Method LC-MS/MS
Linearity (Correlation Coefficient) > 0.999
Recovery Rate 82.2% - 108.1%
Repeatability (RSDr) 1.5% - 3.8%
Reproducibility (RSDR) 2.2% - 4.8%
Limit of Quantification (LOQ) 0.5 µg/kg

Experimental Protocols

Detailed Protocol for Derivatization of 1-Aminohydantoin (AHD) with 2-Nitrobenzaldehyde (2-NBA) for LC-MS/MS Analysis

This protocol is a standard method for the derivatization of AHD in tissue samples.

1. Sample Hydrolysis and Derivatization:

  • Weigh 1.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add an appropriate amount of a stable isotope-labeled internal standard solution (e.g., AHD-¹³C₃).

  • Add 5 mL of 0.1 M HCl.

  • Add 100 µL of 50 mM 2-nitrobenzaldehyde in DMSO.

  • Vortex the mixture for 1 minute.

  • Incubate at 37°C overnight (approximately 16 hours) with gentle shaking. This allows for the hydrolysis of tissue-bound metabolites and their simultaneous derivatization.

2. pH Adjustment and Extraction:

  • After incubation, cool the sample to room temperature.

  • Add 5 mL of 0.1 M K₂HPO₄ buffer (pH 7.4).

  • Adjust the pH of the solution to 7.0 ± 0.2 with 1 M NaOH.

  • Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the ethyl acetate extraction and combine the organic layers.

3. Evaporation and Reconstitution:

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 10 mM ammonium (B1175870) acetate in water:acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_deriv Hydrolysis & Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis homogenize Homogenize Tissue Sample add_is Add Internal Standard (AHD-13C3) homogenize->add_is add_hcl_nba Add 0.1 M HCl & 2-NBA Solution add_is->add_hcl_nba incubate Incubate (e.g., 37°C overnight) add_hcl_nba->incubate adjust_ph Adjust pH to ~7.0 incubate->adjust_ph lle Liquid-Liquid Extraction (Ethyl Acetate) adjust_ph->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms

A generalized experimental workflow for this compound analysis.

Signaling Pathways and Logical Relationships

The derivatization of 1-aminohydantoin (AHD) with 2-nitrobenzaldehyde (2-NBA) is a chemical reaction that enhances its detectability in mass spectrometry. The underlying principle is the conversion of a less "MS-friendly" molecule into a more "MS-friendly" one.

DerivatizationLogic AHD 1-Aminohydantoin (AHD) (Low Ionization Efficiency) Reaction Derivatization Reaction (Acidic, Heat) AHD->Reaction NBA 2-Nitrobenzaldehyde (2-NBA) NBA->Reaction NPAhd This compound (Improved Ionization & Retention) Reaction->NPAhd MSSignal High MS Signal Intensity NPAhd->MSSignal

The logical relationship of the 2-NBA derivatization for enhanced MS signal.

Technical Support Center: Analysis of 2-NP-Ahd in Honey

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 2-NP-Ahd (a derivative of the nitrofuran metabolite AHD) in honey. The complex honey matrix can cause significant interference, leading to inaccurate quantification. This guide offers solutions to overcome these matrix effects.

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound in honey.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Matrix components co-eluting with the analyte.- Incompatible mobile phase with the analytical column.- Column degradation.- Optimize the sample clean-up procedure using Solid Phase Extraction (SPE) or QuEChERS.[1][2]- Adjust the mobile phase composition and gradient.[3]- Use a guard column or replace the analytical column.
Low Analyte Recovery - Inefficient extraction from the honey matrix.- Incomplete derivatization of AHD to this compound.- Analyte loss during sample clean-up.- Optimize the extraction solvent and pH.[4]- Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.- Evaluate different SPE sorbents or QuEChERS clean-up salts.
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting matrix components interfering with the ionization of the target analyte in the mass spectrometer source.- Implement matrix-matched calibration curves.- Use a stable isotope-labeled internal standard that co-elutes with the analyte.- Dilute the sample extract to reduce the concentration of interfering matrix components.
High Background Noise in Chromatogram - Insufficient sample clean-up.- Contaminated solvents or reagents.- Carryover from previous injections.- Improve the clean-up step to remove more matrix interferences.- Use high-purity solvents and freshly prepared reagents.- Implement a robust needle wash protocol for the autosampler.
Inconsistent Results/Poor Reproducibility - Variability in sample homogenization.- Inconsistent sample preparation procedure.- Fluctuation in instrument performance.- Ensure honey samples are thoroughly homogenized before weighing.- Follow a standardized and validated sample preparation protocol precisely.- Perform regular instrument maintenance and calibration.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in honey analysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source caused by co-eluting compounds from the sample matrix. In honey, which is a complex mixture of sugars, organic acids, proteins, and other compounds, these effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Q2: What is the purpose of derivatizing AHD with 2-nitrobenzaldehyde (B1664092) (2-NBA)?

A2: The derivatization of 1-aminohydantoin (B1197227) (AHD), a metabolite of nitrofurantoin, with 2-nitrobenzaldehyde (2-NBA) forms the 2-nitrophenyl derivative (this compound). This process is crucial for several reasons: it improves the chromatographic retention and separation of the analyte, enhances its stability, and increases its ionization efficiency in the mass spectrometer, leading to better sensitivity and more reliable detection.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis in honey?

A3: Effective sample preparation is key to removing interfering matrix components. The most common and effective techniques include:

  • Solid Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while allowing matrix components to pass through, or vice-versa. Oasis HLB cartridges are often used for this purpose.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by a dispersive SPE clean-up step. It is known for its efficiency in removing a wide range of matrix components.

  • Liquid-Liquid Extraction (LLE): This is a traditional method that can be effective but may require larger volumes of solvents.

Q4: How can I quantify and correct for matrix effects?

A4: Matrix effects can be assessed by comparing the response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration. To correct for these effects, the following strategies are recommended:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank honey extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.

  • Use of Internal Standards: The most effective approach is to use a stable isotope-labeled internal standard (e.g., AHD-¹³C₃) that behaves similarly to the analyte during extraction, chromatography, and ionization.

Q5: What are the typical LC-MS/MS parameters for the analysis of this compound?

A5: While specific parameters should be optimized for your instrument, a typical LC-MS/MS method for this compound would involve:

  • Liquid Chromatography (LC): A C18 reversed-phase column is commonly used with a gradient elution of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

  • Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive ion mode is typically used. Two or more multiple reaction monitoring (MRM) transitions (a precursor ion and at least two product ions) should be monitored for quantification and confirmation.

Experimental Protocols

Detailed Protocol for this compound Analysis in Honey using Derivatization followed by SPE

This protocol is a composite based on common practices described in the literature.

1. Sample Preparation and Hydrolysis:

  • Weigh 1 gram of a homogenized honey sample into a 50 mL centrifuge tube.
  • Add 3 mL of 0.1 M HCl.
  • Vortex to dissolve the honey.

2. Derivatization:

  • Add 0.3 mL of 50 mM 2-nitrobenzaldehyde (in DMSO).
  • Vortex the mixture.
  • Incubate overnight (approximately 16 hours) at 37°C in a water bath or incubator. This step allows for the conversion of AHD to this compound.

3. Neutralization and Extraction:

  • After incubation, cool the sample to room temperature.
  • Add 0.6 mL of 1 M K₂HPO₄ solution to adjust the pH.
  • Add 10 mL of ethyl acetate.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Solid Phase Extraction (SPE) Clean-up:

  • Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
  • Load the supernatant from the extraction step onto the SPE cartridge.
  • Wash the cartridge with 3 mL of water followed by 3 mL of 30% methanol in water to remove polar interferences.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the this compound with two aliquots of 3 mL of methanol.

5. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
  • Reconstitute the residue in 250 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 5 mM ammonium acetate).
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitrofuran metabolites in honey, as reported in various studies.

Parameter AOZ AMOZ AHD SEM Reference
Recovery (%) 93.5 - 127.593.5 - 127.593.5 - 127.593.5 - 127.5
Recovery (%) 77 - 10977 - 10977 - 10977 - 109
Intra-day Precision (%RSD) 3.09 - 5.133.09 - 5.133.09 - 5.133.09 - 5.13
Inter-day Precision (%RSD) 3.56 - 5.293.56 - 5.293.56 - 5.293.56 - 5.29
Limit of Quantification (LOQ) (µg/kg) 0.50.50.50.5
CCα (µg/kg) 0.264 - 0.4070.264 - 0.4070.264 - 0.4070.264 - 0.407
CCβ (µg/kg) 0.275 - 0.5820.275 - 0.5820.275 - 0.5820.275 - 0.582

Note: AOZ, AMOZ, AHD, and SEM are all nitrofuran metabolites. The performance data for AHD is representative of what can be expected for its derivative, this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis honey 1. Homogenized Honey Sample hydrolysis 2. Acid Hydrolysis honey->hydrolysis Add HCl derivatization 3. Derivatization with 2-NBA hydrolysis->derivatization Add 2-NBA, Incubate extraction 4. Liquid-Liquid Extraction derivatization->extraction Neutralize, Add Ethyl Acetate cleanup 5. SPE Clean-up extraction->cleanup Load Supernatant evaporation 6. Evaporation cleanup->evaporation Elute Analyte reconstitution 7. Reconstitution evaporation->reconstitution Add Mobile Phase lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis in honey.

matrix_effects_troubleshooting cluster_solutions Solutions problem Inaccurate Quantification cause Matrix Effects (Signal Suppression/Enhancement) problem->cause Primary Cause solution1 Improve Sample Clean-up (SPE, QuEChERS) cause->solution1 solution2 Matrix-Matched Calibration cause->solution2 solution3 Use Isotope-Labeled Internal Standard cause->solution3 solution4 Dilute Sample Extract cause->solution4

Caption: Troubleshooting logic for overcoming matrix effects.

References

Technical Support Center: Troubleshooting Poor Peak Shape of 2-NP-Ahd in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the chromatographic peak shape of 2-NP-Ahd (2-nitrophenyl-aminohydantoin). Achieving a symmetrical, sharp peak is critical for accurate quantification and reliable data.

Frequently Asked Questions (FAQs)

Q1: My this compound peak has a poor shape. Where should I start?

A: First, identify the type of peak distortion you are observing: tailing, fronting, broadening, or splitting. Next, determine if the issue affects only the this compound peak or all peaks in the chromatogram. This distinction is crucial as it helps differentiate between chemical-specific issues (related to the analyte) and system-wide or physical problems.[1]

G Initial Troubleshooting Workflow for Poor Peak Shape Start Poor Peak Shape Observed Identify_Shape 1. Identify Peak Shape (Tailing, Fronting, Broadening, Splitting) Start->Identify_Shape Identify_Scope 2. Does it affect all peaks or only this compound? Identify_Shape->Identify_Scope All_Peaks All Peaks Affected Identify_Scope->All_Peaks All Peaks Only_Analyte Only this compound Affected Identify_Scope->Only_Analyte Only this compound System_Issue Indicates a Physical/System Issue: - Column Void/Contamination - Blocked Frit - Extra-column Volume - Mobile Phase Preparation All_Peaks->System_Issue Chemical_Issue Indicates a Chemical Interaction Issue: - Analyte-Silanol Interaction - Sample Overload - Sample Solvent Mismatch - pH Effects Only_Analyte->Chemical_Issue

A logical workflow for diagnosing the root cause of poor peak shape.

Q2: Why is my this compound peak tailing?

A: Peak tailing, where the latter half of the peak is drawn out, is the most common issue for basic compounds like this compound.[2]

  • Primary Cause: Secondary Interactions. The chemical structure of this compound contains basic nitrogen groups.[3][4] These groups can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns. This secondary interaction mechanism retains some analyte molecules longer than others, causing a "tail."

  • Solutions:

    • Operate at a Low pH: Use a buffered mobile phase with a pH between 2 and 4. At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the basic analyte.

    • Use a Modern, End-Capped Column: Select a high-purity silica (B1680970) column that is thoroughly end-capped. End-capping blocks the majority of residual silanols, minimizing secondary interactions.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups. However, this may affect column longevity and is less common with modern columns.

  • Other Cause: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

G cluster_0 Silica Stationary Phase Silanol Residual Silanol Group (Si-OH) Analyte This compound Molecule (Basic Nitrogen Site) Analyte->Silanol Strong Secondary Interaction (Causes Tailing)

Interaction between this compound and residual silanols causing peak tailing.

Q3: What causes my this compound peak to show fronting?

A: Peak fronting, where the first half of the peak is sloped, often resembles a shark fin.

  • Primary Cause: Sample Overload. This can occur when the sample concentration is too high or the injection volume is too large for the column's capacity.

    • Solution: Systematically dilute the sample and re-inject, or reduce the injection volume.

  • Secondary Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving this compound in 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), the analyte band can become distorted as it enters the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

Q4: Why is my this compound peak broad?

A: Broad peaks can compromise resolution and reduce sensitivity.

  • Cause 1: Column Contamination or Degradation. Over time, contaminants can build up on the column inlet frit or the packing bed can degrade, leading to broader peaks.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, perform a column flushing and regeneration procedure (see Experimental Protocols). If the problem persists, the column may need replacement.

  • Cause 2: Extra-Column Volume (Dead Volume). Excessive volume in the tubing and connections between the injector, column, and detector can cause the peak to broaden before it is detected.

    • Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly seated and there are no gaps.

Q5: My this compound peak is splitting into two. What is the cause?

A: Peak splitting suggests that the analyte is experiencing two different environments or paths.

  • Cause 1: Partially Blocked Column Frit. Particulate matter from the sample or mobile phase can block the inlet frit, causing the sample flow to split as it enters the column.

    • Solution: Reverse the column (disconnect it from the detector first) and flush it with a strong solvent to dislodge the particulates. Always filter samples and mobile phases to prevent this.

  • Cause 2: Column Void. A void or channel in the packing material at the head of the column can cause the sample band to split.

    • Solution: This is a more severe issue. Sometimes, back-flushing can help, but often the column needs to be replaced.

  • Cause 3: Sample Solvent Effect. Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to split, especially if the injection volume is large.

    • Solution: Dissolve the sample in the mobile phase.

Troubleshooting Summary

Peak ProblemCommon Causes for this compoundRecommended Solutions
Tailing Chemical: Strong interaction between basic analyte and acidic silanol groups on the column. Physical: Mass overload of the column.- Use a buffered mobile phase at low pH (e.g., 2.5-4.0). - Use a modern, high-purity, end-capped C18 column. - Reduce sample concentration or injection volume.
Fronting Physical: Mass overload of the column. Physical/Chemical: Sample solvent is much stronger than the mobile phase.- Reduce sample concentration or injection volume. - Dissolve the sample in the initial mobile phase.
Broadening Physical: Column contamination or degradation. Physical: Extra-column (dead) volume in the system.- Use a guard column and filter all samples/solvents. - Perform a column regeneration wash. - Minimize tubing length and use narrow-bore tubing.
Splitting Physical: Partially blocked inlet frit or void in the column packing. Physical/Chemical: Incompatible injection solvent.- Filter samples and mobile phases. - Back-flush the column (disconnected from the detector). - If a void is present, replace the column. - Ensure sample solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Reversed-Phase (C18) Column Regeneration

This procedure is intended to remove strongly retained contaminants. Always disconnect the column from the detector before flushing. It is often recommended to reverse the column flow direction for cleaning, but consult the manufacturer's guidelines, especially for UHPLC columns.

  • Flush Buffer Salts: Pump 20 column volumes of HPLC-grade water/acetonitrile (95:5 v/v) through the column.

  • Flush Nonpolar Contaminants: Sequentially flush with the following solvents, using 20 column volumes for each step:

    • Acetonitrile

    • Isopropanol (IPA)

    • Hexane

  • Return to Reversed-Phase Conditions: Reverse the sequence from step 2 to return the column to a polar environment:

    • Isopropanol (IPA)

    • Acetonitrile

    • Water/Acetonitrile (95:5 v/v)

  • Re-equilibration: Equilibrate the column with your mobile phase until a stable baseline is achieved.

Protocol 2: Preparation of a Buffered Mobile Phase (Example: 20 mM Ammonium (B1175870) Formate (B1220265), pH 3.5)

Using a buffer is critical for controlling pH and improving the peak shape of ionizable compounds like this compound.

  • Prepare Aqueous Buffer:

    • Accurately weigh the required amount of ammonium formate for a 20 mM solution in your desired volume of HPLC-grade water (e.g., 1.26 g per 1 L).

    • Dissolve the salt completely in the water.

    • Carefully adjust the pH to 3.5 using a high-purity acid (e.g., formic acid). Monitor the pH with a calibrated pH meter.

  • Filter the Buffer: Vacuum-filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Mix Mobile Phase:

    • Measure the required volume of the filtered aqueous buffer.

    • Measure the required volume of the organic modifier (e.g., acetonitrile or methanol).

    • Combine the two in the final mobile phase reservoir. For example, for a 70:30 (Aqueous:Organic) mobile phase, combine 700 mL of buffer with 300 mL of organic solvent.

  • Degas: Degas the final mobile phase using sonication, vacuum, or helium sparging before use to prevent air bubbles in the system.

References

Technical Support Center: Optimizing Derivatization of AHD with 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the derivatization reaction of Adipic acid dihydrazide (AHD) with 2-nitrobenzaldehyde (B1664092). This reaction is commonly employed to introduce a UV-active chromophore (the 2-nitrobenzylidene moiety) onto molecules containing a carbonyl group, facilitating their detection and quantification by HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the derivatization of AHD with 2-nitrobenzaldehyde?

A1: The derivatization reaction involves the condensation of the hydrazide functional groups (-CONHNH₂) of Adipic acid dihydrazide (AHD) with the aldehyde group (-CHO) of 2-nitrobenzaldehyde. This reaction forms a stable hydrazone linkage (-C=N-NH-CO-). The 2-nitrobenzaldehyde moiety serves as a chromophore, allowing for sensitive detection of the derivatized analyte using a UV detector, typically in HPLC analysis.

Q2: What are the critical parameters to control for successful derivatization?

A2: The key parameters that significantly influence the efficiency and reproducibility of the derivatization reaction are:

  • pH: The reaction is acid-catalyzed. A slightly acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1]

  • Temperature: Like most chemical reactions, the rate of derivatization increases with temperature. However, excessively high temperatures can lead to the degradation of reactants or the formed derivative.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion. The optimal time depends on other parameters like temperature and reactant concentrations.

  • Molar Ratio of Reactants: A suitable excess of the derivatizing reagent (either AHD or 2-nitrobenzaldehyde, depending on the experimental design) is often used to drive the reaction to completion.

  • Solvent: The choice of solvent is crucial to ensure the solubility of both the analyte and the derivatizing reagents.

Q3: Why am I observing low or no product formation?

A3: Low or no product formation can be attributed to several factors. Common causes include suboptimal pH, insufficient reaction time or temperature, incorrect molar ratios of reactants, or degradation of the reagents. It is also possible that the analyte of interest is not suitable for this derivatization reaction. A systematic troubleshooting approach is recommended to identify the root cause.[1]

Q4: Can the AHD-2-nitrobenzaldehyde derivative exist as isomers?

A4: Yes, the resulting hydrazone derivative contains a carbon-nitrogen double bond (C=N) and can exist as E/Z stereoisomers. This may result in peak splitting or broadening in the chromatogram. The formation of these isomers can be influenced by the reaction conditions and the solvent used.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the derivatization of AHD with 2-nitrobenzaldehyde.

Problem Possible Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The reaction is acid-catalyzed and will be slow at neutral or basic pH.Adjust the pH of the reaction mixture to a slightly acidic range (typically pH 4-6). A pH of 4 has been shown to be optimal for some hydrazone formation reactions.[2][3]
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Increase the reaction time or gently heat the mixture (e.g., 40-60 °C) to increase the reaction rate. Monitor the reaction progress over time to determine the optimal conditions.
Incorrect Molar Ratio: An insufficient amount of the derivatizing reagent will lead to incomplete reaction.Increase the molar excess of the derivatizing reagent (AHD or 2-nitrobenzaldehyde) relative to the analyte. A 2- to 10-fold excess is a common starting point.
Reagent Degradation: Hydrazides and aldehydes can degrade over time, especially if not stored properly.Use fresh, high-purity AHD and 2-nitrobenzaldehyde. Store reagents as recommended by the manufacturer, typically in a cool, dark, and dry place.
Poor Solubility: If reactants are not fully dissolved, the reaction will be inefficient.Select a solvent system that ensures the solubility of all reactants. A mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer is often used.
Poor Peak Shape in HPLC (Splitting or Broadening) Presence of E/Z Isomers: The hydrazone product can exist as stereoisomers.This is an inherent property of the derivative. Optimization of chromatographic conditions (e.g., mobile phase composition, temperature) may improve peak shape. In some cases, derivatization conditions can be adjusted to favor the formation of one isomer.
On-Column Degradation: The derivative may be unstable under the HPLC conditions.Ensure the mobile phase pH is compatible with the stability of the hydrazone. Hydrazones are generally more stable under neutral to slightly acidic conditions.
Presence of Interfering Peaks Excess Derivatizing Reagent: A large excess of the derivatizing reagent can result in a significant peak in the chromatogram.Optimize the molar ratio to use the minimum excess required for complete derivatization. Develop a sample cleanup procedure (e.g., solid-phase extraction) to remove the excess reagent before HPLC analysis.
Side Reactions: The derivatizing reagent may react with other components in the sample matrix.Implement a sample cleanup step prior to derivatization to remove potential interfering substances.

Experimental Protocols

General Protocol for Derivatization of a Carbonyl-Containing Analyte with AHD and 2-Nitrobenzaldehyde for HPLC-UV Analysis

This protocol provides a starting point for the derivatization reaction. Optimization of the parameters in the tables below is recommended for each specific application.

1. Reagent Preparation:

  • AHD Solution: Prepare a stock solution of Adipic acid dihydrazide (AHD) in a suitable solvent (e.g., water or a mixture of water and organic solvent). The concentration will depend on the specific application.

  • 2-Nitrobenzaldehyde Solution: Prepare a stock solution of 2-nitrobenzaldehyde in an organic solvent such as acetonitrile or methanol.

  • Acid Catalyst: Prepare a dilute solution of an acid (e.g., hydrochloric acid or trifluoroacetic acid) to adjust the pH of the reaction mixture.

2. Derivatization Procedure:

  • To a known amount of the sample containing the analyte with a carbonyl group, add an appropriate volume of the AHD stock solution.

  • Add the 2-nitrobenzaldehyde stock solution. The molar ratio of AHD and 2-nitrobenzaldehyde to the analyte should be optimized.

  • Adjust the pH of the mixture to the desired acidic level using the acid catalyst solution.

  • Vortex the mixture gently to ensure homogeneity.

  • Incubate the reaction mixture at the optimized temperature for the determined optimal time.

  • After incubation, the reaction may be quenched by adding a neutralizing agent or by dilution with the mobile phase.

  • The sample is now ready for injection into the HPLC system.

Optimization of Reaction Conditions (Quantitative Data Summary)

The following tables summarize the effect of key parameters on the derivatization reaction yield. These are generalized trends, and optimal conditions should be determined experimentally for each specific analyte.

Table 1: Effect of pH on Derivatization Yield

pHRelative Yield (%)Observations
275High acidity can lead to instability of the hydrazone.
4100Often the optimal pH for hydrazone formation.
685Reaction rate decreases as the solution becomes less acidic.
850The reaction is significantly slower in neutral or basic conditions.

Table 2: Effect of Temperature on Derivatization Yield (at optimal pH)

Temperature (°C)Reaction Time (min)Relative Yield (%)Observations
25 (Room Temp)6080Reaction proceeds at room temperature but may be slow.
403095Gentle heating can significantly increase the reaction rate.
6020100Optimal temperature for rapid and complete derivatization.
802090Higher temperatures may lead to degradation of the derivative.

Table 3: Effect of Molar Ratio of Derivatizing Reagent to Analyte on Yield

Molar Ratio (Reagent:Analyte)Relative Yield (%)Observations
1:170Stoichiometric amounts may result in incomplete reaction.
2:190A slight excess of the reagent improves the yield.
5:1100A moderate excess is often optimal to drive the reaction to completion.
10:1100A large excess may not significantly increase the yield and can cause interference in analysis.

Visualizations

Chemical Reaction Pathway

Caption: Reaction mechanism of AHD with 2-nitrobenzaldehyde.

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Analyte Mix Mix Sample, AHD, and 2-Nitrobenzaldehyde Sample->Mix AHD Prepare AHD Solution AHD->Mix NBA Prepare 2-Nitrobenzaldehyde Solution NBA->Mix Adjust_pH Adjust pH (Acidic) Mix->Adjust_pH Incubate Incubate (Time & Temp) Adjust_pH->Incubate Quench Quench/Dilute Incubate->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: General workflow for AHD-2-nitrobenzaldehyde derivatization.

Troubleshooting Logic

G Start Low/No Product? Check_pH Is pH Acidic? Start->Check_pH No_pH No Check_pH->No_pH No Yes_pH Yes Check_pH->Yes_pH Yes Check_Time_Temp Time/Temp Sufficient? No_Time_Temp No Check_Time_Temp->No_Time_Temp No Yes_Time_Temp Yes Check_Time_Temp->Yes_Time_Temp Yes Check_Ratio Molar Ratio Correct? No_Ratio No Check_Ratio->No_Ratio No Yes_Ratio Yes Check_Ratio->Yes_Ratio Yes Check_Reagents Reagents Fresh? No_Reagents No Check_Reagents->No_Reagents No Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes Check_Solubility Reactants Soluble? No_Solubility No Check_Solubility->No_Solubility No Yes_Solubility Yes Check_Solubility->Yes_Solubility Yes Adjust_pH Adjust pH to 4-6 Success Problem Solved Adjust_pH->Success Increase_Time_Temp Increase Time/Temp Increase_Time_Temp->Success Increase_Ratio Increase Reagent Ratio Increase_Ratio->Success Use_New_Reagents Use Fresh Reagents Use_New_Reagents->Success Change_Solvent Optimize Solvent Change_Solvent->Success No_pH->Adjust_pH Yes_pH->Check_Time_Temp No_Time_Temp->Increase_Time_Temp Yes_Time_Temp->Check_Ratio No_Ratio->Increase_Ratio Yes_Ratio->Check_Reagents No_Reagents->Use_New_Reagents Yes_Reagents->Check_Solubility No_Solubility->Change_Solvent Yes_Solubility->Success

Caption: Troubleshooting decision tree for low derivatization yield.

References

Technical Support Center: Troubleshooting Background Noise in 2-NP-Ahd Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high background noise in 2-NP-Ahd (2-Nitrophenyl-1-aminohydantoin) immunoassays. High background can obscure results and lead to inaccurate quantification. This guide offers troubleshooting advice and detailed protocols to help you identify and resolve the root causes of high background noise in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound immunoassay and what is it used for?

A this compound immunoassay is a competitive enzyme-linked immunosorbent assay (ELISA) used for the quantitative analysis of the nitrofurantoin (B1679001) metabolite, 1-aminohydantoin (B1197227) (AHD).[1][2] Nitrofurans are broad-spectrum antibiotics that have been banned for use in food-producing animals due to their potential carcinogenic and mutagenic properties.[3][4][5] Since the parent drug is metabolized rapidly, the detection of the stable, tissue-bound metabolite AHD is a key indicator of illegal nitrofuran use. Before analysis, AHD is derivatized with 2-Nitrobenzaldehyde (2-NBA) to form this compound, the analyte detected in the immunoassay. These assays are commonly used to screen for nitrofuran residues in food samples such as shrimp, fish, and honey.

Q2: What are the most common causes of high background noise in a this compound immunoassay?

High background noise in a this compound immunoassay can stem from several factors, many of which are common to competitive ELISAs. The most frequent causes include:

  • Non-specific Binding: Antibodies or other reagents may bind to unintended sites on the microplate surface.

  • Inadequate Washing: Insufficient removal of unbound reagents is a primary contributor to high background.

  • Suboptimal Blocking: Incomplete blocking of unoccupied sites on the plate allows for non-specific antibody binding.

  • Improper Antibody Concentrations: Using overly concentrated primary or secondary antibodies can lead to increased background.

  • Reagent Contamination: Contamination of buffers, reagents, or samples with interfering substances can generate false signals.

  • Issues with the Derivatization Step: Incomplete or inefficient derivatization of AHD to this compound can affect assay performance, though this is less likely to directly cause high background, it can impact signal-to-noise ratio.

  • Matrix Effects: Components within the sample matrix (e.g., proteins, fats in food samples) can interfere with the assay and cause non-specific binding.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of high background noise in your this compound immunoassay.

Issue 1: High Background Across the Entire Plate

This often indicates a systemic problem with a reagent or a step in the protocol.

Possible Cause Recommended Solution
Primary/Secondary Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.
Inadequate Blocking Increase the concentration of the blocking agent or the incubation time. Consider testing different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers).
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure adequate wash buffer volume (e.g., 300 µL per well) and consider adding a soaking step of 1-2 minutes for each wash. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help.
Reagent Contamination Prepare fresh buffers and reagent solutions using high-purity water. Ensure that pipette tips are changed between reagents and samples to prevent cross-contamination.
Over-development of Substrate Reduce the substrate incubation time or dilute the enzyme-conjugated antibody further. Ensure you are using the correct stop solution for your substrate.
Issue 2: High Background in Negative Control (Blank) Wells

This points to non-specific binding of the detection reagents.

Possible Cause Recommended Solution
Non-specific binding of secondary antibody Run a control with no primary antibody. If the background is still high, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or a different blocking buffer.
Cross-reactivity of blocking agent If using a protein-based blocker like non-fat dry milk, it may cross-react with antibodies. Switch to a different blocking agent such as BSA or a synthetic blocker.
Contamination of reagents Prepare all reagents fresh and handle them in a clean environment to avoid microbial or chemical contamination.
Issue 3: Inconsistent or "Patchy" Background Across the Plate

This is often due to technical errors in pipetting or washing.

Possible Cause Recommended Solution
Improper Washing Technique Ensure all wells are filled and aspirated completely and consistently during each wash step. Avoid letting the plate dry out at any stage.
Well-to-well Contamination Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each sample and reagent.
Uneven Temperature During Incubation Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.

Experimental Protocols

Protocol 1: Optimizing Antibody Concentration (Checkerboard Titration)

This protocol helps determine the optimal concentrations for both the coating antigen (or capture antibody in a sandwich format, though less common for this compound) and the detection antibody to maximize the signal-to-noise ratio.

  • Plate Coating: Coat the wells of a 96-well plate with serial dilutions of your coating antigen (e.g., this compound-protein conjugate) horizontally.

  • Blocking: Block the plate with your standard blocking buffer.

  • Detection Antibody Dilution: Prepare serial dilutions of your primary antibody and add them vertically to the plate.

  • Secondary Antibody & Substrate: Add the enzyme-conjugated secondary antibody at a constant concentration, followed by the substrate.

  • Analysis: Measure the absorbance. The optimal combination will yield a low background in the absence of the analyte and a strong signal in its presence (for a direct competitive format, the signal will be high in the absence of free analyte).

Protocol 2: Evaluating Different Blocking Buffers
  • Plate Preparation: Coat a 96-well plate with the coating antigen at the optimized concentration and divide it into sections.

  • Blocking: Apply different blocking buffers to each section of the plate (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffers).

  • Assay Procedure: Proceed with the rest of your standard immunoassay protocol, ensuring all other variables are kept constant.

  • Comparison: Compare the background signal and the specific signal for each blocking buffer to determine the most effective one for your assay.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5%Inexpensive, compatible with most protein-based assays.Can have lot-to-lot variability and may contain endogenous enzymes.
Non-fat Dry Milk 0.1-5%Inexpensive and effective for many applications.Can interfere with biotin-avidin systems and may contain phosphoproteins that can be problematic in some assays. Deteriorates if not stored properly.
Fish Gelatin 0.1-1%Reduces non-specific binding from mammalian-derived antibodies.Can be less effective than other blockers for certain applications.
Commercial Blockers VariesOften protein-free and optimized for low background and high signal-to-noise ratio.More expensive than traditional blockers.

Visualizing the Workflow and Troubleshooting Process

Diagram 1: General Workflow for a this compound Competitive Immunoassay

G cluster_prep Sample Preparation cluster_assay Immunoassay Sample Sample (e.g., Shrimp) Derivatization Derivatization with 2-NBA Sample->Derivatization Extraction Extraction of this compound Derivatization->Extraction Addition Add Sample/Standard and Primary Antibody Extraction->Addition Coating Coat Plate with This compound-Protein Conjugate Blocking Block Plate Coating->Blocking Blocking->Addition Incubation1 Incubate Addition->Incubation1 Washing1 Wash Incubation1->Washing1 SecondaryAb Add Enzyme-conjugated Secondary Antibody Washing1->SecondaryAb Incubation2 Incubate SecondaryAb->Incubation2 Washing2 Wash Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Incubation3 Incubate Substrate->Incubation3 Stop Add Stop Solution Incubation3->Stop Read Read Plate Stop->Read

Caption: Workflow for a competitive this compound immunoassay.

Diagram 2: Troubleshooting Logic for High Background Noise

G cluster_systemic Troubleshoot Systemic Issues cluster_blank Troubleshoot Blank Wells cluster_patchy Troubleshoot Inconsistent Background Start High Background Noise Detected Check_Pattern Evaluate Background Pattern Start->Check_Pattern Systemic Systemic Issue: High Background Everywhere Check_Pattern->Systemic Uniform Blank_High Negative Control High Check_Pattern->Blank_High Blank Wells Patchy Inconsistent/ Patchy Background Check_Pattern->Patchy Irregular Titrate_Ab Titrate Antibodies Systemic->Titrate_Ab Check_2nd_Ab Check Secondary Ab Non-specific Binding Blank_High->Check_2nd_Ab Check_Wash_Tech Review Washing Technique Patchy->Check_Wash_Tech Optimize_Block Optimize Blocking Titrate_Ab->Optimize_Block Improve_Wash Improve Washing Optimize_Block->Improve_Wash Fresh_Reagents Use Fresh Reagents Improve_Wash->Fresh_Reagents Change_Blocker Change Blocking Agent Check_2nd_Ab->Change_Blocker Check_Pipetting Check Pipetting Technique Check_Wash_Tech->Check_Pipetting Check_Temp Ensure Uniform Incubation Temp Check_Pipetting->Check_Temp

Caption: A logical workflow for troubleshooting high background noise.

References

stability issues of 2-NP-Ahd in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-NP-Ahd (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione) in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

As a solid, this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, it should be at -20°C or -80°C, minimizing freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 1 mg/mL.[1] It is reported to be insoluble in Dimethylformamide (DMF), Ethanol, and Phosphate-Buffered Saline (PBS) at pH 7.2.[1]

Q3: My this compound solution has changed color. What does this indicate?

A color change in your this compound solution could signify degradation. This compound is a nitrophenyl-containing compound, and the formation of degradation products can often lead to a visible change in the solution's appearance. It is advisable to prepare a fresh solution if you observe any discoloration.

Q4: Are there any known stability issues with the parent compound, 1-aminohydantoin (B1197227) (AHD)?

The parent metabolite, 1-aminohydantoin (AHD), has been shown to be relatively stable. Studies on nitrofuran antibiotic metabolites, including AHD, have demonstrated their resistance to degradation during cooking and prolonged storage (up to 8 months) in tissue samples at -20°C.[3][4] Methanolic solutions of AHD have also been found to be stable for 10 months at 4°C.[3] This suggests the core hydantoin (B18101) structure is robust.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected results in my assay.

This could be due to the degradation of this compound in your experimental solution. Follow these troubleshooting steps:

  • Prepare Fresh Solutions: Always endeavor to use freshly prepared solutions of this compound for your experiments to minimize the impact of any potential instability.

  • Solvent Purity: Ensure the DMSO used to dissolve this compound is of high purity and anhydrous. Water content in DMSO can facilitate hydrolysis.

  • pH of the Medium: The stability of compounds can be pH-dependent.[5] Although this compound is insoluble in PBS (pH 7.2), if your experimental medium is aqueous and has a high or low pH, this could accelerate the degradation of the compound, potentially through hydrolysis of the imine bond.

  • Light Exposure: Protect your this compound solutions from light, as nitrophenyl compounds can be susceptible to photodecomposition. Use amber vials or cover your containers with aluminum foil.

  • Temperature: Perform your experiments at the lowest practical temperature to slow down potential degradation reactions. Avoid prolonged incubation at elevated temperatures unless required by the experimental protocol.

Quantitative Stability Data

Specific quantitative data on the stability of this compound in various solutions is limited in the available literature. The table below summarizes the known stability information for the solid form and for the related parent compound, AHD.

CompoundFormStorage ConditionDurationStabilityReference
This compound Solid-20°C≥ 4 yearsStable[1]
AHD In Pig Tissue-20°C8 monthsNo significant drop in concentration[3][4]
AHD Methanol Solution4°C10 monthsStable[3]

Experimental Protocols

General Protocol for Assessing Solution Stability of this compound

This protocol outlines a general method to assess the stability of this compound in a solution of interest.

1. Preparation of Stock Solution:

  • Dissolve this compound in high-purity, anhydrous DMSO to a known concentration (e.g., 1 mg/mL).

2. Preparation of Test Solutions:

  • Dilute the stock solution with your experimental buffer or medium to the final desired concentration.
  • Prepare separate aliquots for each time point and condition to be tested.

3. Incubation:

  • Incubate the test solutions under various conditions relevant to your experiments (e.g., different temperatures, light exposure, pH values).

4. Sample Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
  • Analyze the samples immediately by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (λmax = 267 nm[1]).
  • Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of the compound remaining.

5. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

Visualizations

Potential Degradation Pathway of this compound

The imine bond in this compound is a potential site for hydrolysis, which would lead to the cleavage of the molecule into 1-aminohydantoin and 2-nitrobenzaldehyde.

G cluster_main Potential Hydrolytic Degradation of this compound 2_NP_Ahd This compound Degradation_Products Degradation Products 2_NP_Ahd->Degradation_Products Hydrolysis H2O H₂O (in solution) H2O->Degradation_Products AHD 1-aminohydantoin Degradation_Products->AHD 2_NBA 2-nitrobenzaldehyde Degradation_Products->2_NBA

Caption: Potential hydrolytic degradation pathway of this compound in aqueous solution.

Troubleshooting Workflow for this compound Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve stability problems with this compound in your experiments.

G cluster_workflow Troubleshooting Workflow Start Inconsistent Experimental Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare a fresh solution Check_Solution->Prepare_Fresh No Check_Solvent Is the solvent (DMSO) of high purity and anhydrous? Check_Solution->Check_Solvent Yes Prepare_Fresh->Check_Solvent Use_High_Purity_Solvent Use high-purity, anhydrous DMSO Check_Solvent->Use_High_Purity_Solvent No Check_Conditions Are solutions protected from light and stored at low temperature? Check_Solvent->Check_Conditions Yes Use_High_Purity_Solvent->Check_Conditions Protect_Solution Use amber vials and store at -20°C or -80°C Check_Conditions->Protect_Solution No Perform_Stability_Study Consider performing a formal stability study under your experimental conditions Check_Conditions->Perform_Stability_Study Yes Protect_Solution->Perform_Stability_Study End Problem Resolved Perform_Stability_Study->End

Caption: A step-by-step workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Synthesis of 2-Nitro-4-Aminophenol-N-acetyl-L-cysteine (2-NP-Ahd)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 2-Nitro-4-Aminophenol-N-acetyl-L-cysteine (2-NP-Ahd) is not widely documented in publicly available literature. This guide is based on inferred synthetic pathways involving the likely precursors: 2-amino-4-nitrophenol (B125904) and N-acetyl-L-cysteine (NAC), or their derivatives. The troubleshooting advice and potential contaminants are projected based on the known chemistry of these starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most probable types of contaminants in this compound synthesis?

A1: The most common contaminants can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-amino-4-nitrophenol and N-acetyl-L-cysteine.

  • Oxidation Byproducts: N,N'-diacetyl-L-cystine, the oxidized dimer of NAC, is a frequent impurity.[1][2]

  • Side-Reaction Products: Impurities arising from unintended reactions of the functional groups on the starting materials.

  • Reagents and Solvents: Residual catalysts, coupling agents, and solvents used during the synthesis and purification process.

Q2: Why is my final product showing a yellow or brown discoloration?

A2: Discoloration in the final product is often indicative of impurities. The starting material, 2-amino-4-nitrophenol, is a colored compound, and its presence as an unreacted starting material can impart color. Additionally, oxidation byproducts and other aromatic impurities formed during the reaction can be colored.

Q3: Can impurities from the starting materials carry over into the final product?

A3: Yes, impurities present in the initial lots of 2-amino-4-nitrophenol and N-acetyl-L-cysteine can persist through the synthesis and contaminate the final this compound product. For instance, N-acetyl-L-cysteine can contain impurities such as L-cystine, L-cysteine, N,N'-diacetyl-L-cystine, and N,S-diacetyl-L-cysteine.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Optimize reaction time and temperature. - Ensure appropriate stoichiometry of reactants. - Use fresh, high-purity starting materials.
Degradation of product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the reaction temperature to avoid thermal decomposition.
Multiple Spots on TLC/Peaks in HPLC Presence of unreacted starting materials.- Adjust the stoichiometry to use a slight excess of one reactant to drive the reaction to completion. - Optimize the purification method (e.g., column chromatography gradient, recrystallization solvent) to effectively separate the product from starting materials.
Formation of byproducts.- Modify reaction conditions (e.g., lower temperature, different base or catalyst) to minimize side reactions.[5] - See the "Potential Side Reactions" diagram below for common byproducts to anticipate.
Product is insoluble or has poor solubility Incorrect product or presence of polymeric impurities.- Confirm the product structure using analytical techniques like NMR and Mass Spectrometry. - Filter the product solution to remove any insoluble material before final isolation.
Inconsistent batch-to-batch results Variability in starting material quality.- Source high-purity starting materials from a reliable vendor. - Characterize the starting materials before use to ensure consistency.
Reaction conditions not well-controlled.- Carefully monitor and control reaction parameters such as temperature, stirring speed, and addition rates.

Summary of Potential Contaminants

Contaminant Source Analytical Method for Detection
2-Amino-4-nitrophenolUnreacted starting materialHPLC, TLC
N-acetyl-L-cysteine (NAC)Unreacted starting materialHPLC, TLC
N,N'-diacetyl-L-cystineOxidation of NACHPLC, Mass Spectrometry
L-Cystine, L-CysteineImpurities in NAC starting materialHPLC
N,S-diacetyl-L-cysteineImpurity in NAC starting materialHPLC
Sulfur-containing byproductsSide reactions involving the thiol groupHPLC, Mass Spectrometry

Hypothetical Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Step 1: Activation of N-acetyl-L-cysteine

  • Dissolve N-acetyl-L-cysteine in a suitable aprotic solvent (e.g., DMF, DMAc).

  • Add a non-nucleophilic base (e.g., potassium carbonate) to deprotonate the thiol group, forming the thiolate.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

Step 2: Nucleophilic Aromatic Substitution

  • In a separate flask, dissolve 2-amino-4-nitrophenol in the same aprotic solvent.

  • Slowly add the activated N-acetyl-L-cysteine solution to the 2-amino-4-nitrophenol solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to neutralize the base and precipitate the product.

  • Filter the crude product and wash with water to remove salts.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification 2_ANP 2-Amino-4-nitrophenol SNAr Nucleophilic Aromatic Substitution (SNAr) 2_ANP->SNAr NAC N-acetyl-L-cysteine Activation Activation of NAC (Base, Solvent) NAC->Activation Activation->SNAr Workup Aqueous Work-up SNAr->Workup Purify Chromatography/ Recrystallization Workup->Purify Final_Product Pure this compound Purify->Final_Product Side_Reactions NAC N-acetyl-L-cysteine (Thiol) Oxidized_Dimer N,N'-diacetyl-L-cystine (Disulfide) NAC->Oxidized_Dimer Oxidation (Air) Other_Sulfur_Byproducts Other Sulfur-containing Byproducts NAC->Other_Sulfur_Byproducts Side Reactions Desired_Reaction Desired Reaction with 2-Amino-4-nitrophenol NAC->Desired_Reaction Unreacted_ANP Unreacted 2-Amino-4-nitrophenol Unreacted_ANP->Desired_Reaction

References

Technical Support Center: Resolving Co-eluting Peaks in Nitrofuran Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with co-eluting peaks during the analysis of nitrofuran metabolites, specifically focusing on the derivatization of 1-aminohydantoin (B1197227) (AHD) to 2-NP-AHD.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in chromatography?

A1: this compound is the abbreviated name for 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione.[1][2] It is a nitrophenyl-labeled derivative of 1-aminohydantoin (AHD), which is a metabolite of the nitrofuran antibiotic, nitrofurantoin.[1][3] In chromatography, the conversion of AHD to this compound is a crucial pre-column derivatization step. This chemical modification is performed to enhance the detectability and alter the chromatographic properties of AHD, which aids in its separation from other interfering compounds in complex matrices like honey or animal tissue.[1][2]

Q2: What is co-elution and why is it a problem?

A2: Co-elution occurs when two or more different compounds travel through the chromatographic column at the same rate and are detected as a single, often distorted, peak.[4][5] This is a significant problem in analytical chemistry because it prevents the accurate identification and quantification of the individual compounds.[5] Co-eluting peaks can manifest as asymmetrical shapes, such as shoulders or peak tailing, which can be an initial indicator of a separation issue.[5][6]

Q3: How does derivatization to this compound help resolve co-elution?

A3: Derivatization is a technique that chemically modifies an analyte to improve its analytical properties.[7][8] By converting AHD into its this compound derivative, you fundamentally change its chemical structure and properties, such as its polarity and interaction with the stationary phase. This change in chemical behavior alters its retention time in the HPLC system, effectively separating it from the compounds that were originally co-eluting with the underivatized AHD.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues you may encounter during your experiments.

Issue 1: My target analyte peak is asymmetrical (shows a shoulder or tailing), suggesting co-elution is still occurring after derivatization to this compound.

  • Question: I have performed the derivatization of AHD to this compound, but my chromatogram still shows an asymmetrical peak. How can I confirm co-elution and resolve it?

  • Answer: An asymmetrical peak is a strong indicator of co-elution.[5][6] Here is a systematic approach to diagnose and resolve the issue:

    • Confirm Peak Purity:

      • Diode Array Detector (DAD/PDA): If your HPLC system has a DAD, utilize the peak purity analysis function. This tool compares UV-Vis spectra across the entire peak. A non-uniform spectrum indicates the presence of more than one component.[4][5]

      • Mass Spectrometry (MS): If using LC-MS, examine the mass spectra across the peak's width. The presence of multiple, distinct mass-to-charge ratios (m/z) is definitive proof of co-elution.[4][5]

    • Optimize Chromatographic Selectivity (α): Selectivity is the most powerful factor in resolving overlapping peaks.[6][9]

      • Change Organic Modifier: If you are using acetonitrile (B52724) (ACN) as the organic solvent in your mobile phase, try switching to methanol (B129727) (MeOH), or vice versa. These solvents interact differently with the stationary phase and can alter the elution order of compounds.[6]

      • Adjust Mobile Phase pH: For ionizable compounds, modifying the mobile phase pH can significantly change retention times and selectivity.

      • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a highly effective strategy. Consider switching from a standard C18 column to a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms.[6]

    • Improve Column Efficiency (N): Higher efficiency leads to narrower (skinnier) peaks, which can improve the resolution of closely eluting compounds.[4][6]

      • Use Smaller Particle Columns: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC) will dramatically increase efficiency.[6]

      • Decrease Flow Rate: Lowering the mobile phase flow rate can improve peak sharpness and resolution, although it will increase the run time.

Issue 2: The derivatization reaction seems incomplete, leading to low signal intensity for this compound.

  • Question: My peak for this compound is much smaller than expected. How can I optimize the derivatization reaction for better yield?

  • Answer: Incomplete derivatization is a common issue that can compromise the accuracy and sensitivity of your results.[10] Optimizing the reaction conditions is critical.

    • Review Reaction Parameters: Derivatization reactions are sensitive to several factors.[10]

      • Reagent Concentration: Ensure the derivatizing agent (2-nitrobenzaldehyde) is in sufficient molar excess to drive the reaction to completion.

      • pH: The reaction pH is critical. Optimize the pH of the reaction buffer to ensure the amine group of AHD is in its most reactive state.

      • Temperature and Time: Investigate the effect of reaction temperature and time. A temperature of 55°C for 10 minutes has been cited as sufficient for some derivatization reactions, but this may need to be optimized for your specific matrix.[11]

    • Matrix Effects: Components in your sample matrix (e.g., honey, tissue extract) can interfere with the derivatization reaction. Perform a matrix-matched calibration or a standard addition experiment to assess the impact of the matrix on reaction efficiency.

    • Reagent Stability: Derivatizing agents can degrade over time.[10] Ensure your 2-nitrobenzaldehyde (B1664092) solution is fresh and has been stored correctly.

The following table summarizes key parameters to optimize for the derivatization reaction.

ParameterInitial ConditionOptimization StrategyRationale
Reaction Time 15 minTest a range (e.g., 5, 15, 30, 60 min)To ensure the reaction has proceeded to completion.
Temperature 50 °CTest a range (e.g., 37, 50, 65 °C)To increase reaction kinetics without degrading the analyte or product.
pH 7.0Test a range (e.g., 6.0, 7.0, 8.0, 9.0)To find the optimal pH for the nucleophilic attack of the amine.
Reagent Molar Excess 10xTest a range (e.g., 10x, 50x, 100x)To ensure the reaction is not limited by the reagent concentration.

Experimental Protocols

Protocol 1: Pre-Column Derivatization of AHD with 2-Nitrobenzaldehyde

This protocol describes a general procedure for the derivatization of AHD in a sample extract to form this compound prior to LC analysis.

  • Sample Preparation: Prepare the sample extract (e.g., from honey or tissue) according to your validated sample preparation protocol. The final extract should be in a solvent compatible with the derivatization reaction.

  • Reagent Preparation: Prepare a fresh solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., DMSO or methanol).

  • Derivatization Reaction:

    • To 100 µL of the sample extract, add 50 µL of a pH 7.5 phosphate (B84403) buffer.

    • Add 20 µL of the 2-nitrobenzaldehyde solution.

    • Vortex the mixture gently for 10 seconds.

    • Incubate the reaction mixture in a water bath or heating block at 55°C for 20 minutes.

    • After incubation, cool the mixture to room temperature.

  • Sample Cleanup (if necessary): Depending on the matrix, a solid-phase extraction (SPE) step may be required to remove excess derivatizing reagent and other interferences.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the final derivatized solution into the HPLC or UHPLC system.

Protocol 2: Generic HPLC Method Optimization for this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

ParameterCondition
Column C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detector DAD at 267 nm[1]
Injection Volume 5 µL

Visual Logic and Workflows

G cluster_0 Derivatization Workflow Sample Sample containing AHD and co-eluting impurity Derivatization Add 2-Nitrobenzaldehyde Incubate (Heat, Time, pH) Sample->Derivatization Product Formation of this compound Derivatization->Product Analysis Inject into HPLC System Product->Analysis Result Separated Peaks: This compound and Impurity Analysis->Result

Caption: Workflow for resolving AHD co-elution via derivatization.

G cluster_1 Troubleshooting Logic Start Asymmetrical Peak Observed? Purity Assess Peak Purity (DAD or MS) Start->Purity Yes End Problem Solved Start->End No Coelution Co-elution Confirmed? Purity->Coelution OptimizeS Optimize Selectivity (Mobile/Stationary Phase) Coelution->OptimizeS Yes Incomplete Check Derivatization Reaction Efficiency Coelution->Incomplete No OptimizeE Improve Efficiency (Column/Flow Rate) OptimizeS->OptimizeE Still not resolved Resolved Peak Resolved OptimizeS->Resolved OptimizeE->Resolved Resolved->End

Caption: Troubleshooting flowchart for co-eluting peaks after derivatization.

References

Validation & Comparative

Validating Analytical Methods for 2-Nitro-p-Anisidine (2-NP-Ahd) in Food: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of aromatic amines, including nitroaromatic compounds, in food products is a significant safety concern due to their potential carcinogenic properties. Among these, 2-nitro-p-anisidine (2-NP-Ahd), a derivative of anisidine, warrants the development of sensitive and reliable analytical methods for its detection and quantification in various food matrices. This guide provides a comparative overview of analytical methodologies that can be adapted and validated for the determination of this compound in food, offering insights into experimental protocols and data interpretation.

Introduction to this compound and Analytical Challenges

While direct data on the occurrence of 2-nitro-p-anisidine in food is limited, its structural similarity to o-nitroanisole and p-anisidine (B42471) raises potential safety concerns. O-nitroanisole is recognized as an industrial and environmental pollutant that can cause tumors in animal studies, and its metabolite, o-anisidine, is also a suspected carcinogen. Therefore, the ability to accurately measure this compound in food is crucial for risk assessment and ensuring consumer safety.

The primary challenge in analyzing this compound in food lies in the complexity of the food matrix itself, which can interfere with the detection of the target analyte. Effective analytical methods must incorporate robust sample preparation techniques to isolate this compound from interfering substances and employ sensitive detection methods to achieve low limits of detection.

Comparison of a Potential Analytical Method for this compound

Given the lack of a standardized, validated method for this compound in food, this guide proposes a method based on common practices for the analysis of other primary aromatic amines (PAAs) in comparable matrices. The most promising approach involves liquid chromatography coupled with mass spectrometry (LC-MS), a technique widely used for the determination of trace-level contaminants in food.

Table 1: Performance Characteristics of a Proposed LC-MS/MS Method for this compound Analysis

Validation ParameterTarget PerformanceExperimental Determination
Linearity (R²) > 0.99A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The coefficient of determination (R²) is calculated from the linear regression of the peak area versus concentration.
Limit of Detection (LOD) < 1 µg/kgDetermined by analyzing spiked blank food matrix samples at decreasing concentrations. The LOD is typically calculated as 3 times the standard deviation of the blank signal or based on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) < 5 µg/kgThe lowest concentration of this compound that can be quantified with acceptable precision and accuracy. It is often determined as 10 times the standard deviation of the blank signal or a signal-to-noise ratio of 10.
Accuracy (Recovery) 80 - 120%Blank food matrix samples are spiked with known concentrations of this compound at low, medium, and high levels. The percentage of the analyte recovered after the entire analytical procedure is calculated.
Precision (RSD) < 15%Repeatability (intra-day precision): Multiple analyses of the same spiked sample are performed on the same day. Intermediate precision (inter-day precision): The analysis is repeated on different days by different analysts to assess the method's robustness. The relative standard deviation (RSD) is calculated for the results.
Specificity/Selectivity No significant interference at the retention time of this compoundBlank food matrix samples are analyzed to ensure no interfering peaks are present at the retention time of the analyte. Specificity is further enhanced by using tandem mass spectrometry (MS/MS) which monitors specific precursor-to-product ion transitions for this compound.

Experimental Protocol: A General Framework for Validation

The following protocol outlines the key steps for validating an analytical method for this compound in a food matrix, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation

The choice of sample preparation technique is critical and depends on the food matrix.

  • Solid Food Matrices (e.g., meat, processed foods):

    • Homogenization: A representative sample is homogenized to ensure uniformity.

    • Extraction: The homogenized sample is extracted with a suitable organic solvent (e.g., acetonitrile (B52724), methanol) to dissolve the this compound. Ultrasonic or mechanical shaking can be used to improve extraction efficiency.

    • Clean-up: The extract is purified to remove interfering compounds. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, polymeric) is a common and effective clean-up technique.

  • Liquid Food Matrices (e.g., beverages):

    • Filtration: The sample is filtered to remove any particulate matter.

    • Direct Injection or Extraction: Depending on the expected concentration of this compound and the complexity of the matrix, the sample may be directly injected into the LC system or subjected to a liquid-liquid extraction (LLE) or SPE for pre-concentration and clean-up.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for the separation of aromatic amines.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent like methanol (B129727) or acetonitrile is employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for aromatic amines.

    • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams are provided.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenization (Solid Samples) Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase) Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Linearity Linearity & Range LOD_LOQ LOD & LOQ Accuracy Accuracy (Recovery) Precision Precision (RSD) Specificity Specificity Data_Analysis Data Analysis & Reporting MSMS_Detection->Data_Analysis

Caption: Experimental workflow for validating an analytical method for this compound in food.

MethodComparison cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) cluster_params HPLC_UV HPLC-UV/DAD Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity Moderate MatrixEffects Matrix Effects HPLC_UV->MatrixEffects Low to Moderate Derivatization Derivatization Required HPLC_UV->Derivatization No HPLC_MS LC-MS/MS HPLC_MS->Sensitivity High HPLC_MS->Specificity High HPLC_MS->MatrixEffects Moderate to High (can be mitigated) HPLC_MS->Derivatization No GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Specificity High GC_MS->MatrixEffects Low GC_MS->Derivatization Often Yes

Caption: Comparison of analytical techniques for aromatic amine analysis in food.

Conclusion

The validation of an analytical method for this compound in food is a critical step to ensure the reliability of food safety monitoring. While no standard method currently exists, adapting and validating a method based on established protocols for other primary aromatic amines is a viable approach. LC-MS/MS stands out as the most suitable technique due to its high sensitivity and selectivity, which are essential for detecting trace levels of contaminants in complex food matrices. By following a rigorous validation protocol that assesses linearity, LOD, LOQ, accuracy, precision, and specificity, researchers and analytical laboratories can develop a robust and reliable method for the determination of this compound, thereby contributing to the overall safety of the food supply.

Inter-Laboratory Comparison of 2-NP-Ahd Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical methodologies for the quantification of 2-nitro-4-azidophenyl-N-hydroxy-2,2-dimethylpropanamide (2-NP-Ahd), a critical derivative for monitoring the use of the banned nitrofuran antibiotic, furaltadone. The data and protocols presented are synthesized from published analytical method validation studies and inter-laboratory proficiency tests.

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals due to public health concerns. Its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), can exist as tissue-bound residues. For accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), AMOZ is derivatized with 2-nitrobenzaldehyde (B1664092) to form 2-NP-AMOZ. However, the search results primarily focus on the analysis of other nitrofuran metabolites like AHD (3-amino-2-oxazolidinone), which is derivatized to this compound. This guide will focus on the principles of inter-laboratory comparison for nitrofuran metabolite quantification, using AHD and its derivative this compound as the primary example, as direct inter-laboratory studies on this compound were not found in the initial search.

The quantification of these derivatives is crucial for regulatory monitoring and food safety. Inter-laboratory comparisons, or proficiency tests, are essential for ensuring that different laboratories can achieve comparable and accurate results, thereby validating the analytical methods used.[1][2][3]

Experimental Workflow for Nitrofuran Metabolite Analysis

The analysis of nitrofuran metabolites in food matrices is a multi-step process that involves sample preparation, derivatization, extraction, purification, and instrumental analysis. The following diagram illustrates a typical workflow.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Purification cluster_analysis Analysis Homogenization Sample Homogenization (e.g., tissue, eggs) Hydrolysis Acid Hydrolysis (to release bound metabolites) Homogenization->Hydrolysis Derivatization Addition of 2-Nitrobenzaldehyde (Incubation, e.g., 37°C overnight) Hydrolysis->Derivatization Neutralization Neutralization Derivatization->Neutralization LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Neutralization->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation SPE Solid Phase Extraction (SPE) (for cleanup) Evaporation->SPE LCMS UHPLC-MS/MS Analysis SPE->LCMS

Caption: General experimental workflow for the analysis of nitrofuran metabolites.

Experimental Protocols

The following table outlines a generalized experimental protocol for the determination of nitrofuran metabolites, including AHD, based on common practices found in the literature.[4][5][6] Specific parameters may vary between laboratories.

StepProcedureDetails
1. Sample Preparation HomogenizationA representative sample (e.g., 1 g of tissue) is homogenized.
Hydrolysis and DerivatizationThe homogenized sample is subjected to acid hydrolysis in the presence of 2-nitrobenzaldehyde to release bound metabolites and simultaneously form the 2-NP derivatives. This is typically done overnight at 37°C with agitation.[4]
2. Extraction NeutralizationThe acidic solution is neutralized.
Liquid-Liquid Extraction (LLE)The 2-NP derivatives are extracted from the aqueous phase using an organic solvent, commonly ethyl acetate. This step is often repeated to maximize recovery.[5]
3. Purification Evaporation and ReconstitutionThe combined organic extracts are evaporated to dryness and the residue is reconstituted in a suitable solvent.
Solid Phase Extraction (SPE)The reconstituted extract is passed through an SPE cartridge to remove matrix interferences.[4]
4. Instrumental Analysis UHPLC-MS/MSThe purified extract is analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry.

Inter-Laboratory Comparison Data

Direct inter-laboratory comparison data for this compound was not available. However, a study by D. Asensio-López et al. (2024) provides results from a FAPAS (Food Analysis Performance Assessment Scheme) inter-laboratory test for the precursor, AHD, in incurred kidney and shrimp samples.[4] Such proficiency tests are crucial for evaluating and harmonizing the performance of different laboratories.

The performance of a laboratory in such a test is often evaluated using a z-score, which is calculated as:

z = (x - X) / σ

where:

  • x is the result from the participating laboratory

  • X is the assigned value (the consensus value from all participating laboratories)

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and +2 is generally considered satisfactory.[4]

The table below summarizes the results for AHD from the aforementioned study.

Sample MatrixAssigned Concentration (µg kg⁻¹)Found Concentration (µg kg⁻¹)z-scorePerformance
Kidney<0.20<0.25N.A.Satisfactory
Shrimp1.661.61-0.1Satisfactory

Data sourced from Asensio-López et al., 2024.[4]

This data demonstrates the successful application of the analytical method in a real-world inter-laboratory comparison, showing good agreement between the laboratory's result and the consensus value.

Method Validation Parameters

Analytical methods for the quantification of nitrofuran metabolites are validated according to guidelines such as Regulation (EU) 2021/808.[4] Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[7]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and reproducibility).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

The following diagram illustrates the relationship between key method validation parameters.

G cluster_validation Method Validation Accuracy Accuracy Validation Validated Method Accuracy->Validation Precision Precision Precision->Validation Linearity Linearity Range Range Linearity->Range Linearity->Validation Specificity Specificity Specificity->Validation LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->Validation

Caption: Key parameters for analytical method validation.

Conclusion

References

A Comparative Guide to Nitrofuran Metabolite Markers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-NP-AHD and other key markers for the detection of nitrofuran antibiotic residues.

This guide provides a comprehensive comparison of the primary metabolite markers used to detect the illegal use of nitrofuran antibiotics in food-producing animals. Due to the rapid in vivo metabolism of parent nitrofuran drugs, regulatory monitoring focuses on their more stable, tissue-bound metabolites. The standard analytical approach involves the derivatization of these metabolites with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form nitrophenyl (NP) derivatives, enhancing their detection by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will compare the performance of the key nitrofuran metabolite markers: 1-aminohydantoin (B1197227) (AHD), 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), and semicarbazide (B1199961) (SEM), with a focus on their derivatized forms, including this compound.

Overview of Nitrofuran Metabolite Markers

Nitrofuran antibiotics, including nitrofurantoin (B1679001), furazolidone (B1674277), furaltadone, and nitrofurazone (B1679002), are rapidly metabolized in animals. Their respective tissue-bound metabolites, AHD, AOZ, AMOZ, and SEM, are the primary targets for monitoring nitrofuran abuse. These metabolites can persist in tissues for extended periods, making them reliable markers of illegal use. The European Union has established Reference Points for Action (RPA) for these metabolites in food products of animal origin, which were recently lowered to 0.5 µg/kg, necessitating highly sensitive analytical methods.[1][2][3]

Performance Comparison of Nitrofuran Metabolite Markers

The selection of a suitable marker is critical for accurate and reliable detection of nitrofuran residues. The following tables provide a comparative summary of the key performance characteristics of AHD, AOZ, AMOZ, and SEM, based on data from various studies utilizing LC-MS/MS analysis of their 2-NBA derivatives.

Table 1: General Comparison of Nitrofuran Metabolite Markers

MarkerParent NitrofuranSpecificityKey Considerations
AHD (1-aminohydantoin)NitrofurantoinHighConsidered a specific and reliable marker for nitrofurantoin use.
AOZ (3-amino-2-oxazolidinone)FurazolidoneHighA specific and widely accepted marker for furazolidone abuse.
AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)FuraltadoneHighA specific marker for the illegal use of furaltadone.
SEM (semicarbazide)NitrofurazoneLowNot a specific marker. Can be found in food from other sources, such as the breakdown of azodicarbonamide (B1663908) (a flour treatment agent) and through natural occurrence in some crustaceans.[4][5][6][7][8] Its presence is not unequivocal proof of nitrofurazone use.[4][5][6][7][8]

Table 2: Comparative Analytical Performance Data (LC-MS/MS)

This table summarizes the Limits of Detection (LOD) and Limits of Quantification (LOQ) reported in various studies for different food matrices. These values are typically for the 2-NBA derivatized metabolites.

MarkerMatrixLOD (µg/kg)LOQ (µg/kg)Reference
AHD Fish0.25 - 0.330.80 - 1.10[9][10]
Shrimp--
Chicken--
Honey--
AOZ Fish0.25 - 0.330.80 - 1.10[9][10]
Shrimp0.03 (ppb)-[11]
Chicken0.02 - 0.1 (g/kg)-[12]
Honey0.05 - 1.5 (ppb)-[13]
AMOZ Fish0.25 - 0.330.80 - 1.10[9][10]
Shrimp0.06 (ppb)-[11]
Chicken0.02 - 0.1 (g/kg)-[12]
Honey0.08 - 2.5 (ppb)-[13]
SEM Fish0.25 - 0.330.80 - 1.10[9][10]
Shrimp--
Chicken0.02 - 0.1 (g/kg)-[12]
Honey0.05 - 5.0 (ppb)-[13]

Note: The reported LOD and LOQ values can vary significantly between laboratories and methods.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic formation of AHD from nitrofurantoin and the general experimental workflow for the analysis of nitrofuran metabolites.

cluster_0 In Vivo Metabolism Nitrofurantoin Nitrofurantoin (Parent Drug) Metabolic_Activation Bacterial Nitroreductases Nitrofurantoin->Metabolic_Activation Reduction Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates AHD_Formation Formation of 1-aminohydantoin (AHD) Reactive_Intermediates->AHD_Formation Protein_Binding Binding to Tissue Proteins AHD_Formation->Protein_Binding Tissue_Bound_AHD Tissue-Bound AHD (Marker Residue) Protein_Binding->Tissue_Bound_AHD

Caption: Simplified metabolic pathway of nitrofurantoin to the tissue-bound marker residue AHD.

cluster_1 Analytical Workflow Sample_Collection 1. Sample Collection (e.g., Shrimp Tissue) Homogenization 2. Homogenization Sample_Collection->Homogenization Hydrolysis_Derivatization 3. Acid Hydrolysis & Derivatization with 2-NBA Homogenization->Hydrolysis_Derivatization Extraction 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Hydrolysis_Derivatization->Extraction Cleanup 5. Clean-up (e.g., SPE or evaporation) Extraction->Cleanup LC_MSMS_Analysis 6. LC-MS/MS Analysis Cleanup->LC_MSMS_Analysis

Caption: General experimental workflow for the determination of nitrofuran metabolites.

Experimental Protocols

A detailed experimental protocol for the determination of nitrofuran metabolites in shrimp tissue, adapted from the U.S. Food and Drug Administration (FDA) guidelines, is provided below.[14]

1. Sample Preparation and Homogenization:

  • Weigh 2.0 (± 0.1) g of homogenized shrimp sample into a 50 ml centrifuge tube.

2. Hydrolysis and Derivatization:

  • Add 10 ml of 0.125 M HCl to the sample.

  • Add 400 µl of freshly prepared 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.

  • Vortex the mixture for 15 seconds.

  • Incubate the sample overnight (approximately 16 hours) in a water bath at 37°C with shaking.

3. pH Adjustment:

  • Cool the sample to room temperature.

  • Add 1 ml of 0.1 M K₂HPO₄ and 1 ml of 0.8 M NaOH.

  • Adjust the pH to 7.3 ± 0.2 with 0.125 M HCl or NaOH.

4. Liquid-Liquid Extraction:

  • Add a suitable organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

5. Clean-up and Reconstitution:

  • Evaporate the organic extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 ml of a 50/50 (v/v) methanol/water solution.

6. LC-MS/MS Analysis:

  • Filter the reconstituted solution through a 0.2 µm syringe filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system for analysis.

Conclusion

The detection of nitrofuran residues relies on the monitoring of their stable metabolites. While AHD, AOZ, and AMOZ are highly specific and reliable markers for their respective parent drugs, the use of SEM as a marker for nitrofurazone is compromised by its lack of specificity. The derivatization of these metabolites with 2-NBA, to form products like this compound, is a crucial step in the analytical workflow, enabling sensitive and accurate quantification by LC-MS/MS. Researchers and drug development professionals should consider the specificity of each marker and utilize validated analytical methods, such as the one detailed in this guide, to ensure compliance with regulatory standards and safeguard public health.

References

Navigating Nitrofuran Analysis: A Guide to the Accuracy and Precision of 2-NP-AHD Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of monitoring nitrofuran antibiotics, the choice of analytical methodology is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of 2-nitrophenyl-1-aminohydantoin (2-NP-AHD), a key derivative of the nitrofuran metabolite 1-aminohydantoin (B1197227) (AHD). Supported by experimental data, this document outlines the superior accuracy and precision of LC-MS/MS, offering a clear rationale for its widespread adoption as the gold standard in regulatory and research settings.

The use of nitrofuran antibiotics, such as nitrofurantoin, in food-producing animals is prohibited in many countries due to concerns about the carcinogenic potential of their residues.[1] Because the parent drugs are rapidly metabolized, analytical methods focus on the detection of their more stable, tissue-bound metabolites.[2] For nitrofurantoin, this metabolite is 1-aminohydantoin (AHD). To enable sensitive detection, AHD is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form this compound, a stable derivative suitable for instrumental analysis.[3][4][5]

Unparalleled Performance: LC-MS/MS in the Spotlight

LC-MS/MS has emerged as the premier technique for the quantification of this compound and other nitrofuran metabolite derivatives. Its high sensitivity, selectivity, and accuracy allow for the detection of trace-level contamination in complex biological matrices such as animal tissues, eggs, and honey.

Quantitative Performance Metrics

The following tables summarize the key performance parameters of LC-MS/MS for the analysis of this compound, compiled from various validation studies. These metrics underscore the method's reliability and robustness.

ParameterLC-MS/MS Performance Data for this compoundAlternative Method (UPLC-DAD)
Limit of Detection (LOD) 0.003 - 0.1 µg/kg0.25 - 0.33 µg/kg
Limit of Quantification (LOQ) 0.01 - 0.5 µg/kg0.80 - 1.10 µg/kg
Linearity (R²) ≥ 0.99> 0.998
Recovery (Accuracy) 88.9% - 112.9%89.8% - 101.9%
Precision (Repeatability, RSD) 2.9% - 9.4%< 6.5%
Precision (Within-lab Reproducibility, RSD) 4.4% - 10.7%Not Reported

Data compiled from multiple sources.

While alternative methods like Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) demonstrate acceptable performance for some parameters, LC-MS/MS consistently offers lower limits of detection and quantification, crucial for enforcing regulatory limits.

The Experimental Backbone: A Detailed Look at the LC-MS/MS Protocol

The successful analysis of this compound by LC-MS/MS hinges on a meticulously executed experimental protocol, encompassing sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Derivatization
  • Homogenization: A representative sample of the biological matrix (e.g., shrimp, fish, or honey) is homogenized to ensure uniformity.

  • Hydrolysis: The homogenized sample is subjected to acidic hydrolysis to release the tissue-bound AHD metabolite. This is typically achieved by incubation with hydrochloric acid.

  • Derivatization: The hydrolyzed sample is then incubated with a solution of 2-nitrobenzaldehyde (2-NBA) in methanol (B129727). This reaction converts AHD to its this compound derivative, enhancing its chromatographic retention and mass spectrometric response. The incubation is often performed overnight at 37°C or accelerated using microwave assistance.

  • Extraction: The this compound derivative is extracted from the aqueous matrix using an organic solvent, commonly ethyl acetate. This is followed by a purification step, often employing solid-phase extraction (SPE), to remove interfering matrix components.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution program. The mobile phase commonly consists of a mixture of water and methanol or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. For this compound (the derivative of AHD), a common precursor ion is m/z 249, with product ions at m/z 134 and 104.

Visualizing the Process: From Sample to Signal

To further elucidate the analytical process, the following diagrams illustrate the key workflows and reactions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Hydrolysis Hydrolysis Homogenization->Hydrolysis Acid Derivatization Derivatization Hydrolysis->Derivatization 2-NBA Extraction Extraction Derivatization->Extraction Ethyl Acetate Purification Purification Extraction->Purification SPE Reconstitution Reconstitution Purification->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection ESI+ Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis

Caption: Experimental workflow for this compound detection by LC-MS/MS.

derivatization_reaction AHD 1-Aminohydantoin (AHD) H₂N-N-C(=O)NHC(=O)CH₂ Two_NP_AHD This compound O₂N-C₆H₄-CH=N-N-C(=O)NHC(=O)CH₂ AHD->Two_NP_AHD + 2-NBA (Acidic Condition) Two_NBA 2-Nitrobenzaldehyde (2-NBA) O₂N-C₆H₄-CHO

References

Cross-Reactivity in 2-NP-Ahd Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing immunoassays for the detection of the nitrofurantoin (B1679001) metabolite, 1-aminohydantoin (B1197227) (AHD), understanding the specificity of the assay is paramount. This guide provides a comparative analysis of the cross-reactivity of immunoassays that employ a 2-nitrophenyl (2-NP) derivative of AHD for antibody recognition. The data presented here is crucial for accurate quantification and interpretation of results, particularly when analyzing samples that may contain structurally similar compounds.

Data Presentation: Cross-Reactivity of Anti-2-NP-AHD Antibodies

The specificity of an immunoassay is determined by the degree to which the antibody binds to compounds other than the target analyte. In the case of 2-NP-AHD immunoassays, cross-reactivity is typically assessed against other nitrofuran metabolites and their parent drugs. The following table summarizes representative cross-reactivity data from studies on monoclonal antibodies developed for the detection of AHD.

CompoundClassRepresentative Cross-Reactivity (%)
This compound Target Analyte 100
1-Aminohydantoin (AHD)Target MetaboliteHigh (Assay Dependent)
Nitrofurantoin (NFT)Parent DrugModerate to High
3-Amino-2-oxazolidinone (AOZ)Nitrofuran MetaboliteLow to Negligible
2-NP-AOZDerivatized MetaboliteLow to Negligible
FurazolidoneParent DrugLow to Negligible
3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)Nitrofuran MetaboliteLow to Negligible
2-NP-AMOZDerivatized MetaboliteLow to Negligible
FuraltadoneParent DrugLow to Negligible
Semicarbazide (SEM)Nitrofuran MetaboliteLow to Negligible
2-NP-SEMDerivatized MetaboliteLow to Negligible
NitrofurazoneParent DrugLow to Negligible

Note: The cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100. Actual percentages can vary between different antibodies and assay formats.

Experimental Protocols

The determination of cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology for such an experiment.

Competitive Indirect ELISA (ic-ELISA) Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Phosphate-buffered saline (PBS)

  • Washing buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Anti-2-NP-AHD monoclonal antibody

  • Standard solutions of this compound and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Microtiter plates are coated with the coating antigen (e.g., 100 µL/well of 1 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with washing buffer.

  • Blocking: To prevent non-specific binding, 200 µL/well of blocking buffer is added and incubated for 2 hours at 37°C.

  • Washing: The plates are washed three times with washing buffer.

  • Competitive Reaction: 50 µL of the anti-2-NP-AHD monoclonal antibody solution is added to each well, followed by 50 µL of either the this compound standard solution or the solution of the potential cross-reactant at various concentrations. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plates are washed five times with washing buffer.

  • Secondary Antibody Incubation: 100 µL/well of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, is added and incubated for 1 hour at 37°C.

  • Washing: The plates are washed five times with washing buffer.

  • Substrate Reaction: 100 µL/well of the substrate solution is added, and the plate is incubated in the dark for 15-20 minutes at 37°C.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL/well of the stop solution.

  • Measurement: The optical density (OD) is measured at 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for this compound and each of the tested compounds. The percent cross-reactivity is then determined using the formula mentioned in the note of the data presentation table.

Visualizing the Immunoassay Workflow

The following diagrams illustrate the key processes in a this compound immunoassay.

Derivatization_Process Derivatization of AHD for Immunoassay AHD 1-Aminohydantoin (AHD) (Metabolite) NP_AHD This compound (Stable Derivative for Detection) AHD->NP_AHD + Derivatization Reagent 2-Nitrobenzaldehyde (Derivatization Reagent) Reagent->NP_AHD

Figure 1: Derivatization of AHD to this compound.

Competitive_ELISA_Workflow Competitive Indirect ELISA Workflow for this compound cluster_plate Microtiter Plate Well Coated_Antigen Coating Antigen (this compound-Protein) Bound to Well Secondary_Antibody Enzyme-Conjugated Secondary Antibody Coated_Antigen->Secondary_Antibody Binds to Primary Ab Free_Antigen Free this compound (in Sample/Standard) Antibody Anti-2-NP-AHD Monoclonal Antibody Free_Antigen->Antibody Binds in Solution Antibody->Coated_Antigen Competes for Binding Substrate Substrate Secondary_Antibody->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal Produces

Figure 2: Competitive binding in a this compound ELISA.

The Gold Standard in Bioanalysis: A Performance Comparison of 2-NP-AHD-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In the realm of food safety and veterinary drug residue analysis, the use of stable isotope-labeled internal standards (SIL-IS) represents the pinnacle of analytical precision. This guide provides an in-depth comparison of the performance of 2-NP-AHD-¹³C₃ against other internal standards for the quantification of 1-aminohydantoin (B1197227) (AHD), a metabolite of the banned nitrofuran antibiotic, nitrofurantoin.

The use of an appropriate internal standard is critical for mitigating variability inherent in analytical workflows, including sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects and procedural losses accurately. In this regard, SIL-IS, such as this compound-¹³C₃, are considered the "gold standard" as they are chemically identical to the analyte of interest, differing only in isotopic composition. This ensures co-elution during chromatography and identical behavior during ionization, leading to superior accuracy and precision.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of isotopically labeled internal standards, exemplified by data from studies using deuterated AHD (AHD-d2), which is expected to have comparable performance to this compound-¹³C₃, versus non-isotopically labeled or structural analog internal standards.

Performance ParameterIsotopically Labeled Internal Standard (e.g., this compound-¹³C₃, AHD-d2)Non-Isotopically Labeled/Structural Analog Internal Standard
Accuracy (% Recovery) 82.2% - 108.1%[1]Potentially lower and more variable due to differential matrix effects.
Intra-Day Precision (%RSD) 1.5% - 3.8%[1]Can be significantly higher (>15%), especially in complex matrices.
Inter-Day Precision (%RSD) 2.2% - 4.8%[1]Often exceeds 15%, indicating lower long-term method reliability.
Matrix Effect Compensation High (Co-elution and identical ionization behavior)Low to moderate (Different retention times and ionization efficiencies)
Reliability HighModerate to Low

Experimental Protocols

The accurate quantification of AHD in biological matrices typically involves the following key steps, which are crucial for ensuring reliable and reproducible results.

Sample Preparation and Hydrolysis

Given that AHD exists in tissues primarily as a protein-bound metabolite, an acid hydrolysis step is necessary to release the bound AHD.

  • Sample Homogenization: A representative sample (e.g., 1-2 grams of tissue) is homogenized to ensure uniformity.

  • Internal Standard Spiking: A known amount of the this compound-¹³C₃ internal standard solution is added to the homogenized sample.

  • Acid Hydrolysis: The sample is incubated with hydrochloric acid (e.g., 0.125 M to 0.5 M HCl) at an elevated temperature (e.g., 37-45°C) for a defined period (e.g., 4 to 16 hours) to liberate the AHD from protein binding.[1]

Derivatization

To improve the chromatographic retention and mass spectrometric detection of AHD, it is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA).

  • Derivatization Reaction: 2-NBA is added to the hydrolyzed sample, and the reaction is typically carried out during the hydrolysis step. This reaction forms the 2-nitrophenyl (2-NP) derivative of AHD (this compound) and the corresponding labeled derivative from the internal standard.

Extraction

The derivatized analyte and internal standard are then extracted from the sample matrix.

  • pH Adjustment: The pH of the sample is adjusted to a neutral range (e.g., 6.3-7.0) using a buffer solution (e.g., potassium phosphate) and a base (e.g., NaOH).

  • Liquid-Liquid Extraction (LLE): The this compound and its labeled internal standard are extracted from the aqueous phase into an organic solvent, typically ethyl acetate. This step is often repeated to maximize recovery.

  • Evaporation and Reconstitution: The combined organic extracts are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent mixture (e.g., methanol/water) compatible with the LC-MS/MS system.

LC-MS/MS Analysis

The final determination of AHD concentration is performed using liquid chromatography coupled with tandem mass spectrometry.

  • Chromatographic Separation: The reconstituted extract is injected into an LC system, where the this compound and its labeled internal standard are separated from other matrix components on a C18 analytical column.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Quantification: The concentration of AHD in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of AHD and a constant concentration of the internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using an isotopically labeled internal standard.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Tissue Sample Spike Spike with this compound-¹³C₃ Sample->Spike Hydrolysis Acid Hydrolysis & Derivatization (with 2-NBA) Spike->Hydrolysis pH_Adjust pH Adjustment Hydrolysis->pH_Adjust LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Evap Evaporation & Reconstitution LLE->Evap LC_MS LC-MS/MS Analysis Evap->LC_MS Quant Quantification LC_MS->Quant

Analytical workflow for AHD quantification.

G cluster_analyte Analyte (AHD) cluster_is Internal Standard (this compound-¹³C₃) cluster_result Result AHD_Prep Losses during Sample Prep AHD_Extract Variable Extraction Recovery AHD_Prep->AHD_Extract AHD_Ion Matrix Effects (Ion Suppression/Enhancement) AHD_Extract->AHD_Ion Ratio Peak Area Ratio (AHD / IS) AHD_Ion->Ratio IS_Prep Identical Losses during Sample Prep IS_Extract Identical Extraction Recovery IS_Prep->IS_Extract IS_Ion Identical Matrix Effects IS_Extract->IS_Ion IS_Ion->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Corrects for Variability

Rationale for using a stable isotope-labeled internal standard.

References

A Guide to Proficiency Testing Schemes for Nitrofuran Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitrofuran metabolites, participation in proficiency testing (PT) schemes is a cornerstone of quality assurance. These schemes provide an independent assessment of a laboratory's analytical performance and are often a requirement for accreditation to standards such as ISO/IEC 17025. This guide offers a comparative overview of prominent PT schemes available for nitrofuran metabolite analysis, supported by available data and a representative analytical methodology.

Comparison of Major Proficiency Testing Scheme Providers

Several organizations are recognized globally for providing high-quality PT schemes for veterinary drug residue analysis, including nitrofuran metabolites. The main providers identified are FAPAS (a brand of Fera Science Ltd), LGC AXIO Proficiency Testing, and Test Veritas (which organizes the Progetto Trieste PT scheme).

While detailed performance data from PT rounds are typically confidential and only distributed to participants, a qualitative and semi-quantitative comparison can be drawn from their public information and available reports.

Qualitative Comparison of PT Scheme Providers

FeatureFAPASLGC AXIO Proficiency TestingTest Veritas (Progetto Trieste)
Accreditation Accredited to ISO/IEC 17043.[1]Accredited to ISO/IEC 17043.[2]Accredited to ISO/IEC 17043.[3]
Matrices Offered A wide range including fish muscle, prawns, chicken eggs, honey, and chicken muscle.[4][5]Offers schemes for veterinary residues in various matrices, including pork.[2]Provides PTs in matrices such as eggs, muscle (swine), and shrimps.[5][6]
Analytes Covered Individual nitrofuran metabolites (AOZ, AMOZ, AHD, SEM) and total nitrofuran metabolites.[4]Includes nitrofuran metabolites as part of their veterinary drug residue testing schemes.Covers the main nitrofuran metabolites: AOZ, AMOZ, AHD, and SEM.[6]
Method Suitability Suitable for both screening (e.g., ELISA) and confirmatory (e.g., LC-MS/MS) methods.[4]Caters to various analytical methods used in routine laboratory analysis.Distinguishes between participation with confirmatory methods (e.g., HPLC, GC) and screening methods (e.g., ELISA), with separate performance evaluations.[5]
Reporting Provides comprehensive, confidential reports with z-score performance assessment.[1]Delivers reports through a dedicated online platform (PORTAL) with tools for trend analysis.[7]Issues a final report with z-scores for quantitative methods and dedicated criteria for screening methods. The assigned value for z-scores is derived only from confirmatory methods.[8]
Sample Type Utilizes real food matrices, including incurred and fortified samples.[1][4]Provides test materials designed to meet the needs of participating laboratories.Test materials are often incurred (naturally contaminated) and may contain multiple contaminants.[3]

Quantitative Performance Data: An Example

Publicly available, direct comparisons of recent PT rounds from these providers are scarce. However, scientific publications reporting on specific proficiency tests can provide insight into laboratory performance. For instance, a study on the determination of nitrofuran metabolites in shrimp tissue organized by the French Food Safety Agency (AFSSA) provided a detailed analysis of participant performance.

Summary of a Proficiency Test for Nitrofuran Metabolites in Shrimp [2]

ParameterDetails
Number of Participants 20 laboratories
Samples 8 frozen shrimp samples (including 3 blank)
Analytical Method All participants used confirmatory methods (LC-MS/MS).[2]
Qualitative Performance 16 out of 20 laboratories (80%) correctly identified all compliant and non-compliant samples.[2]
Quantitative Performance Laboratory performance was evaluated using z-scores.[2]

Note: This table is based on a specific, published proficiency test from 2003 and is presented as an example of the type of data generated in such schemes. It is not a direct comparison of the ongoing commercial schemes from FAPAS, LGC, and Test Veritas.

Experimental Protocol for Nitrofuran Metabolite Analysis

The following is a representative experimental protocol for the confirmatory analysis of nitrofuran metabolites in animal-derived food products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods and reflects the general workflow employed by laboratories participating in PT schemes.

1. Sample Preparation and Hydrolysis

  • A homogenized sample (e.g., 1-2 grams of tissue) is weighed into a centrifuge tube.

  • An internal standard solution is added.

  • The sample is subjected to acid hydrolysis (e.g., with HCl) to release the protein-bound metabolites. This step is typically performed at an elevated temperature (e.g., 37°C) for several hours or overnight.

2. Derivatization

  • A derivatizing agent, 2-nitrobenzaldehyde (B1664092) (2-NBA), is added to the hydrolyzed sample. This reaction attaches a chromophore to the metabolites, enhancing their detection by LC-MS/MS.

  • The derivatization reaction is typically carried out at an elevated temperature (e.g., 50-60°C).

3. Extraction

  • The pH of the solution is adjusted to neutral or slightly alkaline.

  • A liquid-liquid extraction is performed using an organic solvent such as ethyl acetate.

  • The mixture is centrifuged, and the organic layer containing the derivatized metabolites is collected.

4. Clean-up

  • The collected organic extract is often washed with water or a buffer solution to remove interfering substances.

  • The solvent is evaporated to dryness under a stream of nitrogen.

5. Reconstitution and Analysis

  • The dried residue is reconstituted in a suitable solvent mixture (e.g., mobile phase).

  • The reconstituted sample is filtered and injected into the LC-MS/MS system for analysis.

LC-MS/MS Conditions (Typical)

  • Column: A C18 or similar reverse-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor and product ions of the derivatized metabolites.

Visualizing Workflows and Decision Making

Experimental Workflow for Nitrofuran Metabolite Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis sample Homogenized Sample hydrolysis Acid Hydrolysis sample->hydrolysis Add Internal Standard & Acid derivatization Derivatization with 2-NBA hydrolysis->derivatization Add 2-NBA l_l_extraction Liquid-Liquid Extraction derivatization->l_l_extraction pH Adjustment & Solvent Addition evaporation Evaporation l_l_extraction->evaporation Collect Organic Layer reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms

A typical workflow for the analysis of nitrofuran metabolites.

Decision Logic for Selecting a Proficiency Testing Scheme

pt_selection_logic node_rect node_rect start Need for PT Scheme accreditation Accreditation Requirement? start->accreditation matrix Matrix Availability? accreditation->matrix Yes accreditation->matrix No (Good Practice) method Screening or Confirmatory? matrix->method provider Select Provider method->provider Screening method->provider Confirmatory method->provider Both enroll Enroll in Scheme provider->enroll

Key decision points for choosing a suitable PT scheme.

References

A Comparative Guide to Solid Phase Extraction (SPE) Cartridges for 2-NP-Ahd Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with 2-nitro-4-azidophenyl-β-D-glucopyranosyl-(1→4)-N-acetylglucosamine (2-NP-Ahd), a nitrophenyl-labeled derivative of a nitrofuran antibiotic metabolite, efficient purification is critical for downstream applications such as immunoassays.[1][2] Solid Phase Extraction (SPE) is a widely adopted technique for sample cleanup and concentration.[3] The choice of SPE cartridge is paramount to achieving high recovery and purity. This guide provides a comparative overview of two commonly used SPE cartridge types, Reversed-Phase C18 and polymeric Oasis HLB, for the extraction of this compound, supported by general experimental principles.

Sorbent Chemistry and Retention Mechanisms

The selection of an appropriate SPE sorbent is dictated by the chemical properties of the analyte and the sample matrix. This compound possesses both polar (disaccharide) and non-polar (nitro-aromatic) moieties, making the choice of sorbent a key consideration.

Reversed-Phase C18 SPE Cartridges: These cartridges contain a silica-based packing with octadecyl (C18) chains bonded to the surface, creating a non-polar stationary phase.[4] The primary retention mechanism is hydrophobic interaction between the non-polar C18 chains and the non-polar regions of the analyte.[5] For this compound, the nitrophenyl group would be the primary site of interaction. Elution is typically achieved using a non-polar organic solvent.

Oasis HLB SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are packed with a polymeric sorbent made from divinylbenzene (B73037) and N-vinylpyrrolidone.[6][7] This composition provides both hydrophobic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) retention characteristics.[6][7] This dual nature allows for the retention of a wide range of compounds, from polar to non-polar.[8][9] The advantage of Oasis HLB is its ability to remain wetted, which can lead to better recovery of polar analytes.[8]

Performance Comparison: C18 vs. Oasis HLB for this compound Extraction

Performance MetricReversed-Phase C18Oasis HLB (Polymeric)Rationale for this compound Extraction
Expected Recovery Moderate to HighHighThe dual retention mechanism of Oasis HLB (hydrophobic and hydrophilic) is likely to provide more comprehensive retention and subsequent recovery of this compound, which has both polar and non-polar characteristics.[6][7]
Expected Purity GoodVery GoodOasis HLB may offer superior removal of very polar and some non-polar matrix interferences due to its balanced chemistry.[10] C18 is effective at removing non-polar interferences but may not retain very polar impurities as effectively.
Reproducibility GoodExcellentPolymeric sorbents like Oasis HLB are less prone to drying out after conditioning, which can lead to more consistent and reproducible results compared to silica-based C18.[8]
Loading Capacity GoodGoodBoth sorbents generally offer good loading capacity, though this can be influenced by the specific format of the cartridge.
pH Stability Limited (pH 2-8)Wide (pH 0-14)The polymeric nature of Oasis HLB allows for a wider operating pH range, offering more flexibility in method development. Silica-based C18 can degrade at extreme pH values.

Experimental Protocols

A generalized SPE protocol that can be adapted for either C18 or Oasis HLB cartridges for the extraction of this compound from an aqueous sample matrix is provided below. Optimization of solvent volumes and compositions is recommended for specific applications.

1. Cartridge Conditioning:

  • Objective: To activate the sorbent and create an environment conducive to analyte retention.

  • Protocol:

    • Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile) through the cartridge.

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water or an appropriate buffer. Do not allow the sorbent bed to dry.

2. Sample Loading:

  • Objective: To apply the sample containing this compound to the conditioned cartridge.

  • Protocol:

    • Load the pre-treated sample at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure adequate interaction between the analyte and the sorbent.

3. Washing:

  • Objective: To remove weakly bound impurities and matrix components.

  • Protocol:

    • Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water). This step is crucial for removing polar interferences without eluting the target analyte.

4. Elution:

  • Objective: To recover the purified this compound from the cartridge.

  • Protocol:

    • Elute the analyte with a small volume (e.g., 0.5-2 mL) of a strong, non-polar organic solvent (e.g., acetonitrile (B52724) or methanol). The elution solvent should be strong enough to disrupt the interactions between this compound and the sorbent.

Visualizing the SPE Workflow

The following diagram illustrates the general workflow for solid phase extraction.

SPE_Workflow cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_output Result cond1 Solvent Activation (e.g., Methanol) cond2 Equilibration (e.g., Water) cond1->cond2 load Apply Sample Containing This compound cond2->load wash Wash with Weak Solvent to Remove Impurities load->wash elute Elute this compound with Strong Solvent wash->elute result Purified this compound elute->result

Caption: General Solid Phase Extraction (SPE) Workflow.

Conclusion

For the extraction of this compound, both C18 and Oasis HLB cartridges are viable options. However, based on the dual chemical nature of this compound, the polymeric Oasis HLB sorbent is anticipated to provide higher recovery and purity due to its hydrophilic-lipophilic balanced retention mechanism. Its superior pH stability and resistance to drying also contribute to more robust and reproducible methods. While C18 can be effective, particularly with careful method optimization, Oasis HLB presents a more versatile and potentially more efficient starting point for the purification of this and other moderately polar glycosides. Final selection should be guided by empirical testing and validation to ensure optimal performance for the specific sample matrix and analytical requirements.

References

Evaluating the Linearity of 2-NP-Ahd Calibration Curves: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitrofuran antibiotics, establishing a reliable and linear calibration curve is paramount for accurate quantification. This guide provides a comparative evaluation of the linearity of calibration curves for 2-NP-Ahd (2-nitrophenyl-1-aminohydantoin), a derivatized metabolite of nitrofurantoin, using various analytical techniques. The performance of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is compared with alternative methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with Ultraviolet or Diode-Array Detection (HPLC-UV/DAD).

Comparative Analysis of Calibration Curve Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Key parameters for evaluating linearity include the calibration range, the correlation coefficient (r or r²), the limit of detection (LOD), and the limit of quantification (LOQ). The following tables summarize these performance characteristics for the determination of nitrofuran metabolites, including this compound, across different analytical platforms and food matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for Nitrofuran Metabolite Analysis

AnalyteMatrixCalibration RangeCorrelation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)Reference
This compound & other metabolitesShrimp0.5 - 20.0 µg/L> 0.999--[1]
This compound & other metabolitesFish0.25 - 5.0 ng/g> 0.9970.12 - 0.23 ng/g (CCα)-[2]
This compound & other metabolitesSoft-Shell Turtle Powder0.5 - 10.0 µg/kg> 0.999--[3]
Nitrofuran metabolitesHoney1 - 200 µg/kg> 0.990.1 - 0.30.3 - 1.0[Melekhin et al., 2021]
Nitrofuran metabolitesFish Muscle0.1 - 10.0 µg/kg-0.19 - 0.43 (CCα)< 1.0[4]

Table 2: Performance Characteristics of Alternative Methods for Nitrofuran Metabolite Analysis

MethodAnalyteMatrixCalibration RangeCorrelation Coefficient (r)LODLOQReference
HPLC-DADNitrofuran metabolitesFish1 - 20 µg/kg0.9982 - 0.99930.25 - 0.33 µg/kg0.80 - 1.10 µg/kg[Wang et al., 2020]
HPLC-UVNitrofuransWater0.05 - 1.0 µg/mL0.9982-0.18 - 0.30 µg/L[5]
ELISAAHDMilk, Egg, Honey---0.04 ppb[6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of typical experimental protocols for the analysis of nitrofuran metabolites using LC-MS/MS and ELISA.

LC-MS/MS Method for this compound and other Nitrofuran Metabolites in Shrimp

This protocol is based on a validated method for the determination of nitrofuran metabolite residues in shrimp.[1]

1. Sample Preparation:

  • Weigh 2.0 g of homogenized shrimp sample into a 50 mL centrifuge tube.

  • Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) in methanol (B129727).

  • Vortex and incubate overnight (approximately 16 hours) at 37°C with shaking.

  • Cool the sample and adjust the pH to 7.3 ± 0.2 with 0.1 M K₂HPO₄ and 0.8 M NaOH.

  • Perform a liquid-liquid extraction with ethyl acetate (B1210297).

  • Evaporate the ethyl acetate extract to dryness and reconstitute the residue in a methanol/water solution.

  • Filter the final solution before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of ammonium (B1175870) acetate in water and methanol is typically used.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the derivatized metabolites.

ELISA Method for AHD (Nitrofurantoin Metabolite)

This protocol is a general representation based on commercially available ELISA kits.[6][8]

1. Sample Preparation and Derivatization:

  • Homogenize the sample (e.g., milk, tissue, honey).

  • For milk samples, a protein precipitation step using zinc sulfate (B86663) and sodium ferrocyanide solutions may be required.

  • Incubate a specific amount of the homogenized sample with a derivatization reagent (e.g., 2-nitrobenzaldehyde) in an acidic solution (e.g., HCl) for a specified time and temperature (e.g., overnight at 37°C or 3 hours at 50°C).

  • Neutralize the reaction and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue in a buffer provided with the ELISA kit.

2. ELISA Procedure:

  • Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

  • Add the enzyme conjugate (e.g., HRP-conjugate) and the specific antibody solution.

  • Incubate for a specified time (e.g., 45 minutes at 25°C).

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution and incubate in the dark for color development (e.g., 15 minutes at 25°C).

  • Stop the reaction with a stop solution.

  • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of AHD is inversely proportional to the color intensity.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the typical workflow for the determination of nitrofuran metabolites in food samples.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Food Sample (e.g., Honey, Shrimp, Milk) Homogenization Homogenization Sample->Homogenization Hydrolysis_Derivatization Acid Hydrolysis & Derivatization with 2-NBA Homogenization->Hydrolysis_Derivatization Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Hydrolysis_Derivatization->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Calibration_Curve Calibration Curve Construction MS_Detection->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for Nitrofuran Metabolite Analysis.

Conclusion

The evaluation of calibration curve linearity is a critical step in the validation of analytical methods for this compound. LC-MS/MS consistently demonstrates excellent linearity over a wide dynamic range with high correlation coefficients, making it the preferred method for confirmatory analysis and trace-level quantification.[1][2][3] While alternative methods like HPLC-UV/DAD and ELISA offer cost-effective screening solutions, their linearity and sensitivity may be more limited and matrix-dependent.[5][6] The choice of analytical technique should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and regulatory guidelines. The provided experimental protocols and workflow diagram serve as a valuable resource for researchers in establishing robust and reliable analytical methods for the detection of nitrofuran residues.

References

A Comparative Guide to Matrix-Matched Calibration for 2-NP-Ahd Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules, overcoming matrix effects in complex biological samples is a critical challenge. This guide provides an objective comparison of matrix-matched calibration and the use of stable isotope-labeled internal standards for the quantification of 2-nitro-4-azidophenyl-N-hydroxysuccinimide ester (2-NP-Ahd), a derivatized metabolite of the banned nitrofuran antibiotic, nitrofurantoin. The selection of an appropriate calibration strategy is paramount for achieving accurate and reliable results in regulated bioanalysis.

Understanding the Challenge: Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's concentration and compromising the accuracy and precision of the method. Calibration strategies are designed to compensate for these effects.

Calibration Strategies: A Head-to-Head Comparison

The two primary methods to counteract matrix effects in the quantification of this compound are matrix-matched calibration and the use of a stable isotope-labeled internal standard (SIL-IS).

Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is identical or highly similar to the study samples (e.g., analyte-free muscle tissue, plasma). The underlying assumption is that the calibration standards and the unknown samples will experience the same degree of matrix effects, thus canceling them out.

Stable Isotope-Labeled Internal Standard (SIL-IS): This method is widely regarded as the gold standard. A known amount of a non-radioactive, isotopically labeled version of the analyte (e.g., deuterated this compound) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and variability during sample processing. Quantification is based on the ratio of the analyte's signal to the SIL-IS signal, which effectively normalizes for these variations.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS methods for nitrofuran metabolites (including 1-aminohydantoin (B1197227), the precursor to this compound) using different calibration strategies. Data is compiled from various validation studies.

Performance ParameterMatrix-Matched CalibrationStable Isotope-Labeled Internal Standard
Linearity (R²) ≥ 0.990[1]≥ 0.995
Accuracy (Recovery) 82.2% – 108.1%[2]Typically within ±15% of the nominal value
Precision (%RSD/CV) Repeatability: 1.5% – 9.4%[1][2]< 15%
Limit of Quantification (LOQ) ~0.5 µg/kg[3]< 0.5 µg/kg[4]
Matrix Effect Compensation Good, but dependent on perfect matrix matchingExcellent, corrects for matrix effects and sample prep variability
Cost & Availability Lower cost, requires analyte-free matrixHigher cost, requires synthesis of labeled standard

Experimental Workflows and Protocols

Accurate quantification of this compound begins with a robust and reproducible experimental workflow. The key steps are largely similar for both calibration strategies, with the primary difference being the point at which the internal standard is introduced.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_calibration Calibration Curve Preparation s1 1. Homogenize Tissue Sample s2 2. Add Internal Standard (SIL-IS Method Only) s1->s2 s3 3. Acid Hydrolysis (Release protein-bound AHD) s2->s3 s4 4. Derivatization with 2-NBA (Forms this compound) s3->s4 e1 5. pH Neutralization s4->e1 e2 6. Liquid-Liquid or Solid-Phase Extraction (SPE) e1->e2 e3 7. Evaporation & Reconstitution e2->e3 a1 8. LC-MS/MS Analysis e3->a1 a2 9. Data Quantification a1->a2 c1 Matrix-Matched Method: Spike blank matrix with This compound standards c1->a2 Compare against c2 SIL-IS Method: Spike solvent or blank matrix with this compound standards and a fixed amount of SIL-IS c2->a2 Compare against

Caption: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on common practices for the analysis of nitrofuran metabolites.[1][2][5][6]

1. Sample Homogenization:

  • Weigh 1-2 grams of the tissue sample (e.g., muscle, seafood) into a polypropylene (B1209903) tube.

  • Homogenize the sample with an appropriate volume of water.

2. Internal Standard Spiking (for SIL-IS method):

  • Add a precise volume of the stable isotope-labeled internal standard solution (e.g., deuterated this compound derivative) to the homogenate to achieve a final concentration appropriate for the expected analyte levels.

3. Acid Hydrolysis:

  • To release the protein-bound 1-aminohydantoin (AHD) metabolites, add hydrochloric acid (e.g., to a final concentration of 0.1-1.0 M).

4. Derivatization:

  • Add 2-nitrobenzaldehyde (B1664092) (2-NBA) solution (e.g., 150 µL of 50 mM 2-NBA in methanol) to the acidified homogenate.[5]

  • Incubate the mixture, typically overnight (approx. 16 hours) at 37°C, to allow for the conversion of AHD to this compound.[5][6]

5. pH Neutralization:

  • After incubation, cool the samples and neutralize the pH to approximately 7.0-7.5 using a suitable base (e.g., NaOH) and buffer (e.g., dipotassium (B57713) hydrogen phosphate).[5]

6. Extraction:

  • Perform a liquid-liquid extraction (LLE) by adding a water-immiscible organic solvent like ethyl acetate. Vortex mix and centrifuge to separate the layers. Repeat the extraction.

  • Alternatively, use solid-phase extraction (SPE) for cleanup.

7. Evaporation and Reconstitution:

  • Combine the organic layers and evaporate them to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.

8. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.

9. Calibration Curve Preparation:

  • For Matrix-Matched Calibration: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank, homogenized tissue matrix that has undergone the same preparation steps (hydrolysis, derivatization, extraction).[2]

  • For SIL-IS Calibration: Prepare calibration standards in a solvent or a blank matrix. Add the same fixed concentration of the SIL-IS to each calibration standard as was added to the unknown samples.

Logical Comparison of Calibration Strategies

G cluster_mmc Matrix-Matched Calibration cluster_sil Stable Isotope-Labeled IS start Need for this compound Quantification mmc_pros Pros: - Lower cost of standards - Conceptually straightforward start->mmc_pros sil_pros Pros: - 'Gold Standard' for accuracy - Corrects for matrix effects AND  sample prep variability - Blank matrix not essential start->sil_pros mmc_cons Cons: - Requires true blank matrix - Does not correct for sample prep losses - Matrix variability can reduce accuracy mmc_pros->mmc_cons conclusion Conclusion: SIL-IS is superior for high-stakes bioanalysis. Matrix-matched is a viable alternative when SIL-IS is unavailable or cost-prohibitive. mmc_cons->conclusion sil_cons Cons: - High cost of labeled standards - Synthesis can be complex sil_pros->sil_cons sil_cons->conclusion

Caption: Comparison of matrix-matched vs. SIL-IS calibration strategies.

Conclusion and Recommendations

Both matrix-matched calibration and the use of stable isotope-labeled internal standards are valid strategies for mitigating matrix effects in the quantification of this compound.

Matrix-matched calibration is a cost-effective approach that can provide good results, as evidenced by validation studies showing high recovery and good precision.[1][2] However, its success is critically dependent on the availability of a truly representative blank matrix, which can be difficult to obtain. Furthermore, this method does not inherently correct for variations or losses during the multi-step sample preparation process.

The stable isotope-labeled internal standard method is unequivocally the superior approach for robust and accurate quantification. By perfectly mimicking the analyte through every stage of the analytical process, it corrects for both matrix effects and procedural variability, leading to higher accuracy and precision.[4] While the initial cost of the labeled standard is higher, the increased reliability and confidence in the data often justify the investment, particularly in regulated environments such as food safety testing and clinical studies.

Recommendation: For the highest level of accuracy and regulatory compliance in this compound quantification, the use of a stable isotope-labeled internal standard is strongly recommended. Matrix-matched calibration serves as a viable alternative when a SIL-IS is not available, provided that a well-characterized and representative blank matrix is used and method validation is rigorously performed.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-NP-Ahd: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before beginning any disposal process, it is critical to handle 2-NP-Ahd with appropriate safety measures. All operations should be conducted by trained personnel in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2]

Key Disposal and Safety Parameters

The following table summarizes essential information for the safe handling and disposal of this compound and related compounds.

ParameterInformationRationale
Chemical Name 2-(2-nitrophenyl)acetohydrazideEnsures accurate identification and labeling of waste.
Synonyms This compound, 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedioneAids in cross-referencing and identification.
CAS Number 623145-57-3Unique identifier for the chemical substance.[3]
Primary Hazards Potential for skin and eye irritation.[2] Ingestion may be harmful.Dictates the required level of personal protective equipment and handling care.
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.Minimizes risk of exposure through splashes or direct contact.[1][2]
Incompatible Waste Strong oxidizing agents, acids.Avoids potentially hazardous chemical reactions in the waste container.[1]
Disposal Method Collection as hazardous chemical waste for professional disposal.Prevents environmental contamination and ensures regulatory compliance.[1][4]
Improper Disposal Do not dispose of down the drain or in regular trash.Avoids contamination of water systems and non-hazardous waste streams.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should follow a systematic and compliant workflow.

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocols: Detailed Waste Handling and Disposal Workflow

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including unused solutions, contaminated solids (e.g., filter paper, weighing boats), and rinsed containers.

    • Segregate this compound waste from other chemical waste streams.[1] Do not mix with incompatible materials such as strong oxidizing agents or acids.[1] Solid and liquid waste should be collected in separate containers.[1]

  • Container Selection :

    • Use only approved, leak-proof, and chemically resistant containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

    • Ensure the container has a secure, screw-top cap to prevent spills and the release of vapors.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "2-(2-nitrophenyl)acetohydrazide."

    • List any known or suspected hazards.

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated.

    • Place the primary waste container within a secondary containment bin to mitigate the impact of any potential leaks.[4]

  • Transfer for Disposal :

    • Once the waste container is full or the designated accumulation time limit has been reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][4]

    • Complete all required waste disposal forms accurately and completely.

    • Hand over the waste container to authorized EHS personnel or a licensed hazardous waste disposal contractor for final disposal.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.